Tert-butyl N-(2-hydroxypropyl)carbamate
Description
The exact mass of the compound Tert-butyl N-(2-hydroxypropyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl N-(2-hydroxypropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(2-hydroxypropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432795 | |
| Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95656-86-3 | |
| Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl N-(2-hydroxypropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-(2-hydroxypropyl)carbamate, a carbamate ester, serves as a crucial building block and intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group, which is instrumental in multi-step syntheses of more complex molecules by selectively masking a primary amine. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and relevant analytical data.
Chemical Properties and Identifiers
Tert-butyl N-(2-hydroxypropyl)carbamate is a stable organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value |
| IUPAC Name | tert-butyl N-(2-hydroxypropyl)carbamate[1] |
| Synonyms | 1-(Boc-amino)-2-propanol, 1-(tert-Butoxycarbonylamino)-2-propanol, N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester |
| CAS Number | 95656-86-3[1] |
| Molecular Formula | C8H17NO3[1] |
| Molecular Weight | 175.23 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Synthesis
The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate is typically achieved through the N-protection of 1-amino-2-propanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.
Experimental Protocol: Synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate
Materials:
-
1-Amino-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base
-
Solvent: A mixture of 1,4-dioxane and water is commonly used[2]
-
Chloroform or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Hexanes and Ethyl Acetate for recrystallization/purification[2]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-amino-2-propanol in a 2:1 mixture of 1,4-dioxane and water.
-
Addition of Base: Add sodium bicarbonate to the solution.
-
Cooling: Cool the reaction mixture in an ice-water bath to 0°C.
-
Addition of Boc₂O: With vigorous stirring, add di-tert-butyl dicarbonate to the cooled mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue with chloroform or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution and concentrate under reduced pressure to yield the crude product as an oil.
-
For further purification, the oil can be triturated with cold hexanes to induce crystallization or purified by column chromatography on silica gel.[2]
-
Synthesis Workflow
Caption: General workflow for the synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate.
Analytical Data
Comprehensive analytical data is crucial for the characterization and quality control of tert-butyl N-(2-hydroxypropyl)carbamate.
| Analytical Technique | Expected Data |
| ¹H NMR | Spectral data will show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the propyl chain, and the NH and OH protons. |
| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the propyl chain. |
| IR Spectroscopy | Key absorption bands will be observed for the N-H and O-H stretching (broad), C-H stretching, and the C=O stretching of the carbamate group. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Note: Specific spectral data can be found in databases such as PubChem and SpectraBase.
Applications in Research and Drug Development
Tert-butyl N-(2-hydroxypropyl)carbamate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The Boc protecting group can be readily removed under acidic conditions, revealing the primary amine for further functionalization. This strategy is widely employed in the synthesis of:
-
Chiral amines and amino alcohols: These are important components of many pharmaceutical compounds.
-
Peptidomimetics: The synthesis of peptide-like structures with modified backbones.
-
Hetereocyclic compounds: The introduction of the aminopropyl side chain is a key step in the synthesis of various nitrogen-containing heterocycles.
Safety and Handling
According to available safety data, tert-butyl N-(2-hydroxypropyl)carbamate is classified as acutely toxic if swallowed.[1]
Precautionary Measures:
-
Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
N-Boc-1-amino-2-propanol chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-2-propanol and its enantiomers are chiral building blocks of significant interest in medicinal chemistry and organic synthesis. The presence of both a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine on a chiral scaffold makes it a versatile synthon for the creation of complex, enantiomerically pure molecules.[1][2] The Boc protecting group provides a crucial advantage by allowing for selective reactions, which is essential in multi-step syntheses, particularly in the development of peptide-based drugs and other bioactive compounds.[1][2] This document provides a comprehensive overview of the chemical and physical properties of N-Boc-1-amino-2-propanol, along with experimental considerations for its use.
Chemical and Physical Properties
N-Boc-1-amino-2-propanol is commercially available as the (R)-enantiomer, (S)-enantiomer, and as a racemic mixture. Its physical state can vary from a liquid to a solid depending on the specific isomer and purity.[1][3][4]
Table 1: General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₃ | [1][5] |
| Molecular Weight | 175.23 g/mol | [1][5] |
| IUPAC Name | tert-butyl N-(2-hydroxypropyl)carbamate | [5] |
| XLogP3 | 0.7 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Table 2: Physical Properties of N-Boc-1-amino-2-propanol Isomers
| Property | (R)-N-Boc-1-amino-2-propanol | (S)-N-Boc-2-amino-1-propanol* | rac-N-Boc-2-amino-1-propanol |
| CAS Number | 119768-44-4[1][5] | 79069-13-9 | 147252-84-4[3] |
| Appearance | Clear colorless liquid or viscous liquid[1][4] | Solid | Off-white solid[3] |
| Melting Point | Not specified | 59-62 °C | 52-59 °C[3] |
| Boiling Point | 95-100 °C at 1.2 mmHg[1] | Not specified | 276.4 °C[3] |
| Density | Not specified | Not specified | 1.025 g/cm³[3] |
| Optical Rotation | -21.0 ± 3.5° (c=1 in chloroform)[4] | [α]20/D −11° (c=1 in chloroform) | Not applicable |
| Solubility | Not specified | Not specified | Soluble in chloroform, alcohols, acetone, and dimethylformamide[3] |
*Note: The search results refer to this isomer as N-Boc-L-alaninol or (S)-2-(Boc-amino)-1-propanol.
Chemical Reactivity and Applications
The chemical utility of N-Boc-1-amino-2-propanol is dominated by the interplay between the Boc-protected amine and the secondary alcohol.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[6] This allows for selective modification of the hydroxyl group without interference from the amine.
-
Chiral Building Block: As a chiral amino alcohol, it is a crucial intermediate in the asymmetric synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its use ensures the desired stereochemistry in the final product, which is often critical for biological activity and safety.[1]
-
Applications:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of chiral drugs.[2]
-
Peptide Synthesis: It is used as a building block for creating complex peptide structures and peptide-based drugs.[1][2]
-
Bioconjugation: The molecule is valuable for linking biomolecules to other molecules or surfaces.[1]
-
The diagram below illustrates the central role and reactivity of N-Boc-1-amino-2-propanol.
Caption: Reactivity and applications of N-Boc-1-amino-2-propanol.
Experimental Protocols
A general method for the Boc protection of 1-amino-2-propanol is outlined below. This protocol is based on standard procedures for amine protection.[6]
Caption: General workflow for the synthesis of N-Boc-1-amino-2-propanol.
Methodology:
-
Dissolution: Dissolve 1-amino-2-propanol and a base (e.g., triethylamine) in a suitable dry solvent such as dichloromethane (CH₂Cl₂).[6]
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the stirred solution.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).[6]
-
Workup: Quench the reaction and wash the organic phase sequentially with a mild acid (e.g., saturated citric acid solution), saturated sodium chloride (brine), and water.[6]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification: If necessary, purify the product by flash column chromatography or recrystallization to obtain the pure N-Boc-1-amino-2-propanol.[]
Consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. General safety precautions are as follows:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or a face shield, and a lab coat.[8][9]
-
Ventilation: Use the chemical in a well-ventilated area or under a chemical fume hood to prevent the generation of vapor or mist.[8][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place.[1][10] Recommended storage temperature is often between 0-8°C.[1]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material, then place it in a suitable container for disposal.[10]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[10][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
-
Spectroscopic Data
While specific spectra are not provided in the search results, typical spectroscopic data would be used for characterization:
-
¹H NMR: Would show characteristic peaks for the t-butyl group (singlet, ~1.4 ppm), the methyl group on the propyl chain (doublet), the methine and methylene protons of the propyl chain, and the N-H and O-H protons.
-
¹³C NMR: Would show distinct signals for the carbons of the t-butyl group, the Boc carbonyl, and the three carbons of the propanol backbone.
-
FTIR: Would exhibit characteristic absorption bands for the O-H stretch, N-H stretch, C-H stretches, and a strong C=O stretch from the carbamate group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak or, more commonly, peaks corresponding to characteristic fragments (e.g., loss of the Boc group).
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. (R)-1-(Boc-amino)-2-propanol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. N-Boc-(R)-1-amino-2-propanol | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. combi-blocks.com [combi-blocks.com]
(2-Hydroxy-propyl)-carbamic acid tert-butyl ester IUPAC name
An In-depth Technical Guide to tert-Butyl N-(2-hydroxypropyl)carbamate
For researchers, scientists, and drug development professionals, understanding the properties and synthesis of key chemical intermediates is paramount. This guide provides a comprehensive overview of tert-butyl N-(2-hydroxypropyl)carbamate, a versatile building block in organic synthesis.
Nomenclature and Chemical Identity
The compound with the common name (2-Hydroxy-propyl)-carbamic acid tert-butyl ester is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl N-(2-hydroxypropyl)carbamate .[1] It is also widely known by several synonyms, including 1-(Boc-amino)-2-propanol and N-Boc-1-amino-2-propanol.[1][2]
Key Identifiers:
Physicochemical Properties
The physical and chemical properties of tert-butyl N-(2-hydroxypropyl)carbamate are summarized in the table below, with data computed and provided by PubChem.[1]
| Property | Value |
| Molecular Weight | 175.23 g/mol |
| Monoisotopic Mass | 175.12084340 Da |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 175.12084340 Da |
| Topological Polar Surface Area | 58.6 Ų |
| Heavy Atom Count | 12 |
| Complexity | 151 |
Synthesis and Experimental Protocols
The carbamate group is a crucial functional group in modern medicinal chemistry, often used as a stable and cell-permeable surrogate for peptide bonds.[3] The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions.[4]
The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate typically involves the N-tert-butoxycarbonylation of 1-amino-2-propanol. A general and widely used method employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source.
Experimental Protocol: Synthesis of tert-Butyl N-(2-hydroxypropyl)carbamate
This protocol describes the synthesis via the reaction of 1-amino-2-propanol with di-tert-butyl dicarbonate.
Materials:
-
1-amino-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottomed flask, dissolve 1-amino-2-propanol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
To this cooled solution, add di-tert-butyl dicarbonate (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains close to 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the resulting residue in ethyl acetate (EtOAc).
-
Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (twice) and brine (once).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be purified further by column chromatography on silica gel.
Applications in Research and Drug Development
Carbamate-containing molecules are integral to modern drug discovery.[3] The carbamate moiety is chemically stable and can enhance cell membrane permeability, making it a valuable component in therapeutic agents.[3]
The primary application of tert-butyl N-(2-hydroxypropyl)carbamate is as a protected building block in multi-step organic synthesis. The Boc protecting group is essential in peptide synthesis and in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[4]
The logical workflow for its use involves two key steps:
-
Incorporation: The molecule is integrated into a larger structure via its hydroxyl group or by modifying the protected amine after deprotection.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the primary amine, which can then participate in subsequent reactions, such as amide bond formation.
This strategy prevents the highly reactive amine group from interfering with other reactions in a synthetic sequence.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl N-(2-hydroxypropyl)carbamate is classified as acutely toxic if swallowed (Acute Tox. 3, H301).[1] Therefore, it must be handled with appropriate care in a laboratory setting.
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-(2-Hydroxypropyl)carbamate | 95656-86-3 | TCI AMERICA [tcichemicals.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl N-(2-hydroxypropyl)carbamate
CAS Number: 95656-86-3
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-(2-hydroxypropyl)carbamate, a key chiral building block in modern organic synthesis. This document consolidates critical data, including physical and chemical properties, detailed experimental protocols for its synthesis, and a thorough analysis of its spectroscopic characteristics.
Chemical Identity and Properties
Tert-butyl N-(2-hydroxypropyl)carbamate, also known as 1-(Boc-amino)-2-propanol, is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate, particularly in the synthesis of pharmaceuticals and other complex organic molecules, by allowing for the selective reaction of the hydroxyl group while the amine remains protected.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of tert-butyl N-(2-hydroxypropyl)carbamate. Data is compiled from various chemical suppliers and computational databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| Appearance | Clear colorless to pale yellow liquid or oil | Chemdad[2] |
| Boiling Point (Predicted) | 276.4 ± 23.0 °C at 760 mmHg | Chemdad[2] |
| Density (Predicted) | 1.025 ± 0.06 g/cm³ | Chemdad[2] |
| Refractive Index (for (R)-enantiomer) | 1.4460 | Chemdad[2] |
| XLogP3 (Computed) | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate is typically achieved through the N-protection of 1-amino-2-propanol using di-tert-butyl dicarbonate (Boc₂O). Several variations of this procedure exist, with differences in the choice of solvent and base. Below is a representative experimental protocol synthesized from multiple literature procedures.
Synthesis Workflow
The general workflow for the synthesis involves the reaction of the primary amine with Boc anhydride, followed by an aqueous workup and purification.
References
A Technical Guide to the Core Characteristics of Boc-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its application to amino alcohols yields a class of versatile building blocks—Boc-protected amino alcohols—that are instrumental in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, key characteristics, and critical applications of these compounds, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field.
Core Physicochemical and Protective Group Characteristics
The utility of the Boc group stems from its unique stability and cleavage characteristics, which allow for the selective protection and deprotection of the amine functionality.
Key Features of the Boc Protecting Group:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. This stability allows for a broad scope of chemical transformations on other parts of the molecule without affecting the protected amine.
-
Acid Lability: A defining characteristic is its facile removal under mild acidic conditions.[1] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system.[2][3] The cleavage mechanism involves the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[1][2][3]
-
Orthogonality: The differential stability of the Boc group compared to other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, is a critical feature. This orthogonality enables selective deprotection strategies in complex, multi-step syntheses.[4]
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of amino alcohols in organic solvents, facilitating their use in a variety of reaction media.
Synthesis of Boc-Protected Amino Alcohols
The standard and most widely adopted method for the synthesis of Boc-protected amino alcohols is the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O).
The general reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, typically in the presence of a base to neutralize the resulting carbonic acid byproduct. Common bases include sodium hydroxide, sodium bicarbonate, or triethylamine.[4][5] The reaction is often performed in solvents such as water, tetrahydrofuran (THF), or a biphasic mixture.[5]
Quantitative Data
The following tables summarize key quantitative data for representative Boc-protected amino alcohols, providing a valuable resource for experimental planning and characterization.
Table 1: Physicochemical Properties of Selected Boc-Protected Amino Alcohols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]²⁰_D_ |
| N-Boc-L-alaninol | 79069-13-9 | C₈H₁₇NO₃ | 175.23 | 36-40 | -2° (c=1, CHCl₃) |
| N-Boc-D-alaninol | 106391-87-1 | C₈H₁₇NO₃ | 175.23 | 37-41 | +2° (c=1, CHCl₃) |
| N-Boc-L-phenylalaninol | 66605-66-1 | C₁₄H₂₁NO₃ | 251.32 | 95-99 | -30° (c=1, MeOH) |
| N-Boc-D-phenylalaninol | 106454-69-7 | C₁₄H₂₁NO₃ | 251.32 | 95-99 | +30° (c=1, MeOH) |
| N-Boc-L-leucinol | 35264-11-8 | C₁₁H₂₃NO₃ | 217.30 | 48-52 | -26° (c=1, CHCl₃) |
| N-Boc-D-leucinol | 151531-97-0 | C₁₁H₂₃NO₃ | 217.30 | 48-52 | +26° (c=1, CHCl₃) |
Note: Physical properties can vary slightly depending on the supplier and purity.
Table 2: Characteristic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (t-butyl) | 1.45 | s | 9H |
| -CH₂OH | 3.50 - 3.70 | m | 2H |
| α-CH | 3.80 - 4.10 | m | 1H |
| NH | 4.80 - 5.20 | br s | 1H |
| -OH | Variable | br s | 1H |
Note: Chemical shifts are approximate and can be influenced by the specific amino alcohol side chain and solvent. For example, the nine equivalent protons of the tert-butyl group in the Boc moiety consistently appear as a sharp singlet around 1.4 ppm.[6]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful synthesis and manipulation of Boc-protected amino alcohols.
General Protocol for Boc Protection of an Amino Alcohol
This protocol provides a general method for the N-tert-butoxycarbonylation of a primary amino alcohol.
Materials:
-
Amino alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino alcohol in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for removing the Boc protecting group to yield the free amino alcohol as its trifluoroacetate salt.
Materials:
-
Boc-protected amino alcohol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected amino alcohol in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected amino alcohol as its trifluoroacetate salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Applications in Drug Development and Asymmetric Synthesis
Boc-protected amino alcohols are indispensable intermediates in the synthesis of a wide array of pharmaceutical agents and are pivotal in the field of asymmetric synthesis.
-
Peptide Synthesis and Peptidomimetics: They are fundamental building blocks in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and their mimetics.[7][8] The hydroxyl group can be further functionalized or serve as a handle for attachment to a solid support.
-
Chiral Auxiliaries and Ligands: The inherent chirality of these compounds, derived from natural or synthetic amino acids, makes them excellent chiral auxiliaries and ligands for asymmetric catalysis, guiding the stereochemical outcome of reactions.[9]
-
Synthesis of Bioactive Molecules: Boc-protected amino alcohols are key precursors to a variety of biologically active molecules, including enzyme inhibitors, receptor antagonists, and antiviral agents. For instance, they are used in the synthesis of HIV protease inhibitors.[10]
-
Chiral Building Blocks: They serve as versatile chiral synthons for the construction of complex natural products and other enantiomerically pure compounds.[] Their ability to be elaborated at both the amine and alcohol functionalities provides synthetic flexibility.
Conclusion
Boc-protected amino alcohols represent a critically important class of compounds for researchers in organic synthesis and drug development. Their well-defined characteristics—notably the stability and selective lability of the Boc group—coupled with their synthetic accessibility and inherent chirality, make them powerful tools for the construction of complex, high-value molecules. The data and protocols provided in this guide offer a solid foundation for the effective utilization of these versatile building blocks in the laboratory.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Control: A Technical Guide to the Discovery and History of Carbamate Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively mask and unmask reactive functional groups is a cornerstone of modern organic synthesis, nowhere more critical than in the intricate assembly of peptides and complex pharmaceuticals. Among the chemist's most indispensable tools are the carbamate protecting groups, which have revolutionized the field by enabling the controlled, stepwise synthesis of molecules with unprecedented precision. This in-depth technical guide explores the discovery and history of the three most pivotal carbamate protecting groups—Cbz, Boc, and Fmoc—providing a comprehensive resource on their development, mechanisms of action, and the experimental protocols that underpin their use.
The Dawn of a New Era: The Carboxybenzyl (Cbz) Group
Prior to the 1930s, the synthesis of peptides was a formidable challenge, often resulting in uncontrolled polymerization and a complex mixture of products. The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group . This innovation, born from the legacy of Theodor Curtius's work on the Curtius rearrangement, provided the first truly effective and selectively removable protecting group for amines.
The Cbz group is introduced by reacting an amine with benzyl chloroformate under basic conditions, forming a stable carbamate that is resistant to a wide range of reagents.[1] Its genius lies in its unique method of removal: catalytic hydrogenolysis. This mild procedure, employing hydrogen gas and a palladium catalyst, cleaves the Cbz group to release the free amine, with the only byproducts being the volatile toluene and carbon dioxide.[1] This orthogonality to many other protecting groups was a pivotal development in synthetic chemistry.[1]
Quantitative Data: Cbz Protection and Deprotection
| Amine Substrate | Protection Reagents and Conditions | Yield (%) | Deprotection Method | Yield (%) |
| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | >90 | H2, Pd/C, MeOH, rt | ~95-100 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | H2, Pd/C, EtOH, rt | ~95-100 |
| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | >90 | HBr/AcOH, rt | >90 |
| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 | Transfer Hydrogenolysis (HCOONH4, Pd/C) | >95 |
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [1]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [1][2]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
The Acid-Labile Revolution: The tert-Butoxycarbonyl (Boc) Group
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s created a need for new protecting group strategies. The harsh acidic conditions required to cleave some protecting groups were incompatible with the acid-sensitive linkages to the solid support. This challenge was met with the development of the tert-butoxycarbonyl (Boc) group . While the concept of using a tert-butyl-based carbamate was explored earlier, the synthesis of the key reagent, di-tert-butyl dicarbonate (Boc anhydride), by McKay and Albertson in 1957 was a crucial enabler for its widespread adoption.
The Boc group is typically introduced by reacting an amine with Boc anhydride, often in the presence of a base.[3] Its defining characteristic is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), while being stable to the basic conditions used for peptide coupling and the hydrogenolysis conditions used for Cbz removal.[4][5] This orthogonality made the Boc/Cbz strategy a powerful combination in peptide synthesis for many years.
Quantitative Data: Boc Deprotection Methods
| Deprotection Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 0.5 - 4 hours | Highly effective, volatile byproducts | Corrosive, can cause side reactions with sensitive substrates |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | 1 - 12 hours | Cost-effective, readily available | Can be less selective, may lead to chlorinated byproducts |
| Zinc Bromide (ZnBr2) | CH2Cl2, rt | 1 - 4 hours | Mild, useful for acid-sensitive substrates | Requires removal of zinc salts |
Experimental Protocols
Protocol 3: Boc Protection of a Primary Amine using Boc Anhydride [3]
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition (Optional but recommended): Add a base such as triethylamine (1.1 equivalents) or use aqueous sodium bicarbonate.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
-
Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
Protocol 4: N-Boc Deprotection Using Trifluoroacetic Acid (TFA) [4][6]
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add TFA to the stirred solution. A final concentration of 20% to 50% (v/v) is typical.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC or LC-MS.
-
Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Neutralization: The resulting amine is obtained as a trifluoroacetate salt and may require neutralization with a base for subsequent steps.
The Era of Mildness: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The quest for even milder and more orthogonal protecting group strategies led to a significant breakthrough in the 1970s. Louis A. Carpino introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group , a base-labile protecting group that would become the cornerstone of modern solid-phase peptide synthesis.
The Fmoc group is introduced using reagents like Fmoc-Cl or, more commonly, Fmoc-OSu, which is more stable.[7][8] The key to its utility lies in the acidic proton at the 9-position of the fluorene ring. In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted, triggering a β-elimination reaction that liberates the free amine.[9][10] This deprotection occurs under very mild conditions, leaving acid-labile side-chain protecting groups and the resin linkage intact, thus providing a truly orthogonal strategy to the Boc group.
Quantitative Data: Fmoc Deprotection Kinetics
The rate of Fmoc deprotection can be influenced by the deprotection reagent and the specific amino acid residue. The following table provides a qualitative comparison.
| Deprotection Reagent | Relative Deprotection Rate | Notes |
| Piperidine (20% in DMF) | Fast | The standard and most widely used reagent. |
| Piperazine | Moderate | A less nucleophilic alternative. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Very Fast | A strong, non-nucleophilic base; can be useful for hindered residues. |
| Morpholine | Slow | Used when a milder base is required. |
Experimental Protocols
Protocol 5: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu [7][9]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate. In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.
-
Addition: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The product can be purified by recrystallization if necessary.
Protocol 6: Fmoc Deprotection in Solid-Phase Peptide Synthesis [9][10]
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.
-
Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 3 minutes, then drain.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Signaling Pathways and Logical Relationships
The orthogonality of these three major carbamate protecting groups is a fundamental concept in modern synthetic strategy. The ability to selectively remove one in the presence of the others allows for the synthesis of highly complex molecules with multiple amine functionalities that require differential protection.
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
The following diagrams illustrate the general workflows for the protection and deprotection of each carbamate group.
Caption: General workflow for the introduction of a carbamate protecting group.
Caption: General workflow for the removal of a carbamate protecting group.
Conclusion
The discovery and development of the Cbz, Boc, and Fmoc carbamate protecting groups represent a triumph of chemical ingenuity that has profoundly impacted the fields of organic synthesis, medicinal chemistry, and drug development. Their clever design, based on the principles of stability and selective cleavage, has provided the tools necessary to construct complex molecular architectures with precision and control. This guide serves as a testament to their enduring legacy and a practical resource for the researchers and scientists who continue to build upon this foundational work.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Role of Tert-butyl N-(2-hydroxypropyl)carbamate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery and development, the strategic deployment of specific molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among these, Tert-butyl N-(2-hydroxypropyl)carbamate, a chiral amino alcohol derivative, has emerged as a pivotal building block, particularly in the synthesis of complex antiviral agents. This in-depth technical guide elucidates the multifaceted role of this compound, delving into its synthesis, chemical properties, and critical applications in medicinal chemistry. We will explore the causality behind its selection in drug design, detailing its function as a versatile protecting group and a key chiral precursor. Furthermore, this guide will provide field-proven experimental protocols for its synthesis and deprotection, and illustrate its incorporation into the synthetic pathways of leading pharmaceuticals, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this valuable intermediate.
Introduction: The Unseen Architect in Drug Synthesis
Tert-butyl N-(2-hydroxypropyl)carbamate, often referred to as N-Boc-1-amino-2-propanol, is a bifunctional organic molecule that masterfully combines the stability of a tert-butyloxycarbonyl (Boc) protecting group with the reactive potential of a primary amine and a secondary alcohol. This unique structural arrangement makes it an invaluable asset in the multi-step synthesis of complex chiral molecules, most notably in the development of HIV protease inhibitors.[1][2] The carbamate moiety, a stable amide-ester hybrid, not only serves to mask the reactivity of the amine during sensitive chemical transformations but also enhances the lipophilicity and cell membrane permeability of intermediates, crucial attributes in drug design.[3][4] This guide will dissect the critical functions of Tert-butyl N-(2-hydroxypropyl)carbamate, providing a granular understanding of its strategic importance in medicinal chemistry.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of Tert-butyl N-(2-hydroxypropyl)carbamate is essential for its effective application in synthesis. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₃ | [3] |
| Molecular Weight | 175.23 g/mol | [3] |
| IUPAC Name | tert-butyl N-(2-hydroxypropyl)carbamate | [3] |
| CAS Number | 95656-86-3 | [3] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 55-59 °C | [5] |
| Solubility | Soluble in alcohols, acetone, and dimethylformamide | [5] |
| XLogP3 | 0.7 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
This data is crucial for designing reaction setups, purification strategies, and for predicting the behavior of the molecule in biological systems.
The Core Directive: Synthesis and Deprotection Protocols
The utility of Tert-butyl N-(2-hydroxypropyl)carbamate is intrinsically linked to the efficiency and selectivity of its synthesis and the subsequent removal of the Boc protecting group. Here, we provide detailed, field-proven protocols for these critical transformations.
Synthesis: Boc Protection of 1-Amino-2-propanol
The synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate is typically achieved through the reaction of 1-amino-2-propanol with di-tert-butyl dicarbonate (Boc₂O). The Boc anhydride is a widely used reagent for introducing the acid-labile Boc protecting group onto amines due to its high reactivity and the benign nature of its byproducts (isobutylene and carbon dioxide).[6][7]
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-amino-2-propanol (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide. The volume should be sufficient to fully dissolve the starting material.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. Maintaining a low temperature during the addition prevents potential side reactions.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to yield Tert-butyl N-(2-hydroxypropyl)carbamate as a white solid.[6]
References
- 1. Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core [organic-chemistry.org]
- 3. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Chiral Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chiral Building Blocks
Chiral building blocks are enantiomerically pure molecules that serve as versatile starting materials in the synthesis of complex, stereochemically defined target molecules.[1] In the pharmaceutical, agrochemical, and advanced materials industries, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical as it dictates biological activity, efficacy, and safety.[2][3] The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with chiral molecules.[1] Consequently, the demand for enantiomerically pure compounds continues to grow, with single-enantiomer drugs dominating the pharmaceutical market.[4][5] This guide provides a technical overview of the primary strategies for obtaining chiral building blocks, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in this critical area of synthetic chemistry.
Core Strategies for the Synthesis of Chiral Building Blocks
The synthesis of chiral building blocks can be broadly categorized into four main approaches: chiral pool synthesis, asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolution. Each strategy offers distinct advantages and is chosen based on the desired target molecule, available starting materials, and required scalability.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules such as amino acids, carbohydrates, and terpenes as starting materials.[6] This approach is attractive because the inherent chirality of the starting material is incorporated into the final product, often simplifying the synthetic route.[7]
A prominent example of chiral pool synthesis is the industrial production of the antiviral drug oseltamivir (Tamiflu®), which historically used (-)-shikimic acid, a compound extracted from Chinese star anise, as the chiral starting material.[8][9]
Experimental Protocol: Synthesis of an Epoxide Intermediate from (-)-Shikimic Acid
This protocol describes the initial steps in the synthesis of oseltamivir from (-)-shikimic acid, leading to a key epoxide intermediate.[8]
-
Esterification: (-)-Shikimic acid is esterified with ethanol and thionyl chloride to protect the carboxylic acid.
-
Ketalization: The 3,4-diol is protected as a pentylidene acetal using 3-pentanone and p-toluenesulfonic acid.
-
Mesylation: The 5-hydroxyl group is converted to a mesylate using methanesulfonyl chloride and triethylamine.
-
Epoxidation: The epoxide is formed under basic conditions with potassium bicarbonate.
Logical Relationship: Chiral Pool Synthesis Workflow
Caption: Workflow for Chiral Pool Synthesis of an Oseltamivir Intermediate.
Asymmetric Catalysis
Asymmetric catalysis is a powerful strategy that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[10] This approach is highly atom-economical and can be categorized into three main types: metal-catalyzed, organocatalyzed, and biocatalyzed reactions.
2.2.1. Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral alcohols, amines, and carboxylic acids. The Noyori asymmetric hydrogenation, which utilizes ruthenium-BINAP catalysts, is a landmark in this field.[11][12]
Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetophenone
This protocol describes the asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol using a Ru-BINAP catalyst.[13][14]
-
Catalyst Preparation: A solution of [RuCl2(p-cymene)]2 and (S)-BINAP in a suitable solvent (e.g., isopropanol) is prepared in a glovebox.
-
Reaction Setup: To a solution of acetophenone (1 mmol) in isopropanol (20 mL) in a pressure reactor, the catalyst solution (0.01 mmol) and a base (e.g., t-BuOK, 1.25 mM) are added.
-
Hydrogenation: The reactor is flushed with hydrogen gas and then pressurized to 100 psi. The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).
-
Work-up and Analysis: The reaction is quenched, and the product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Quantitative Data: Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | H2 Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |
| Acetophenone | RuCl2[(S)-tolbinap][(S,S)-dpen]/t-C4H9OK | 2000 | 45 | 24 | 100 | 82 (R) | [14] |
| 4-Chromanone | MsDPEN–CpIr | 5000 | 15 | 24 | 100 | 99 | [14] |
| Phenylglyoxal diethylacetal | RuCl2[(S)-tolbinap][(R)-dmapen]/t-C4H9OK | 2000 | - | - | - | 96 (R) | [14] |
| 3-Oxo-3-phenylpropionic acid ethyl ester | (R, R)-t-Bu-QuinoxP-Ru | - | 20 | 24 | 89 | 99.3 | [15] |
2.2.2. Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[16][17]
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol describes the epoxidation of geraniol to (2S, 3S)-epoxy geraniol.[1]
-
Catalyst Formation: In a dry flask under an inert atmosphere, add titanium(IV) isopropoxide and diethyl L-tartrate to dichloromethane at -20 °C.
-
Substrate Addition: Add geraniol to the catalyst solution.
-
Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide in dichloromethane.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water, and extract the product with an organic solvent. Purify by column chromatography.
Quantitative Data: Sharpless Asymmetric Epoxidation
| Substrate | Tartrate Ligand | Yield (%) | ee (%) | Reference |
| Geraniol | L-(+)-DET | - | 83.5 | [1] |
| (E)-Hex-2-en-1-ol | L-(+)-DET | 85 | 94 | [18] |
| Allyl alcohol | D-(-)-DET | - | 95 | [18] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | D-(-)-DET | - | 90 | [18] |
Logical Relationship: Asymmetric Catalysis Workflow
Caption: General Workflow for Asymmetric Catalysis.
Chiral Auxiliaries
In this strategy, an achiral substrate is covalently bonded to a chiral auxiliary, a molecule that directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The Evans aldol reaction, which employs chiral oxazolidinones, is a classic example.[12][19]
Experimental Protocol: Evans Aldol Reaction of a Propionyl Imide
This protocol describes the reaction of an N-propionyl oxazolidinone with an aldehyde.[12]
-
Enolate Formation: The N-propionyl oxazolidinone is treated with a boron triflate (e.g., dibutylboron triflate) and a tertiary amine (e.g., triethylamine) in an aprotic solvent at low temperature (e.g., -78 °C) to form the Z-enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred at low temperature.
-
Work-up: The reaction is quenched with a buffer solution, and the product is extracted.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol.
Quantitative Data: Evans Aldol Reaction
| Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) | Reference |
| Isobutyraldehyde | >99:1 | [20] |
| Benzaldehyde | 95:5 | [20] |
| Propionaldehyde | 24:1 (anti) | [21] |
| Various aldehydes | 75:25 to 99:1 | [22] |
Enzymatic Resolution
Enzymatic resolution is a method for separating a racemic mixture by using an enzyme that selectively reacts with one enantiomer.[23] Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters.[2]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol describes the resolution of racemic 1-phenylethanol using Novozyme 435 (an immobilized Candida antarctica lipase B).[24]
-
Reaction Setup: To a solution of (R,S)-1-phenylethanol (240 mM) in n-hexane, add Novozyme 435 (11 mg/mL) and vinyl acetate (as the acyl donor).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 42 °C) for a specific time (e.g., 75 minutes).
-
Separation: After the reaction, the enzyme is filtered off. The unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate, are separated by chromatography.
-
Analysis: The enantiomeric excess of both the remaining starting material and the product is determined by chiral HPLC.
Quantitative Data: Enzymatic Kinetic Resolution of Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| 1-Phenylethanol | Novozyme 435 | Vinyl acetate | ~50 | 100 | - | [24] |
| 1-Phenylethanol | CALB | Vinyl acetate | 41 | - | - | [2] |
| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Isopropenyl acetate | 28.2 | - | 96.2 | [13] |
| Various secondary alcohols | Lipase/Ru-complex (DKR) | 1,1,1-Trifluoroethyl acetate | 85-98 | - | 97-99 | [25] |
Application in Drug Development: The Case of Esomeprazole
Chiral building blocks are indispensable in the synthesis of modern pharmaceuticals. Esomeprazole (Nexium®), the (S)-enantiomer of omeprazole, is a proton pump inhibitor used to treat acid-related stomach conditions.[16][26] The synthesis of esomeprazole relies on an asymmetric oxidation of a prochiral sulfide, a key step that establishes the chiral sulfoxide center.[27]
Synthetic Approach: Asymmetric Oxidation in the Synthesis of Esomeprazole
The industrial synthesis of esomeprazole has evolved, with early methods employing a modified Sharpless-Kagan oxidation using a titanium-chiral diethyl tartrate complex.[16] More recent developments have focused on iron-catalyzed asymmetric sulfoxidation, offering a more environmentally friendly and cost-effective alternative.[27]
Logical Relationship: Esomeprazole Synthesis Strategy
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. uclm.es [uclm.es]
- 7. researchgate.net [researchgate.net]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 10. researchgate.net [researchgate.net]
- 11. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. mdpi.com [mdpi.com]
- 14. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]
- 17. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 18. ethz.ch [ethz.ch]
- 19. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. researchgate.net [researchgate.net]
- 23. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 24. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scientificupdate.com [scientificupdate.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate: An Application and Protocol Guide
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl N-(2-hydroxypropyl)carbamate, a valuable building block in pharmaceutical and organic synthesis. The protocol details the widely employed method of Boc protection of 1-amino-2-propanol using di-tert-butyl dicarbonate (Boc₂O). Included are detailed experimental procedures, a summary of quantitative data from various reported syntheses, and characterization data. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and reproducible method for the preparation of this key intermediate.
Introduction
Tert-butyl N-(2-hydroxypropyl)carbamate is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group is extensively used in organic synthesis, particularly in peptide synthesis, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The title compound serves as a versatile intermediate in the synthesis of various chiral ligands, pharmaceutical agents, and other complex organic molecules. The synthesis involves the nucleophilic attack of the amino group of 1-amino-2-propanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a stable carbamate.[2]
Reaction Scheme
The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate proceeds via the reaction of 1-amino-2-propanol with di-tert-butyl dicarbonate.
Caption: General reaction scheme for the Boc protection of 1-amino-2-propanol.
Experimental Protocols
This section outlines a detailed, step-by-step procedure for the synthesis of tert-butyl N-(2-hydroxypropyl)carbamate.
Materials:
-
1-Amino-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (optional)
-
Brine
Procedure 1: Synthesis in Methanol/Water [3]
-
Dissolve 1 g (13.3 mmol) of 1-amino-2-propanol in a mixture of 40 mL of methanol and 10 mL of water.
-
To this solution, add 3.7 g (16.9 mmol) of di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product.
Procedure 2: Synthesis in THF/Water [3]
-
To a solution of 1-aminopropan-2-ol (8.2 mL, 100 mmol) in a mixture of THF (38 mL) and water (38 mL), add a solution of di-tert-butyl dicarbonate (23 mL, 100 mmol) in THF (25 mL).
-
Stir the mixture at 23 °C for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product as a colorless oil.
Procedure 3: Synthesis in Dichloromethane with Base [3]
-
To a stirred solution of 1-aminopropan-2-ol (5 g, 66.6 mmol) in dichloromethane (50 mL), add di-tert-butyl dicarbonate (17 mL, 79.92 mmol) and DIPEA (18 mL, 99.9 mmol).
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Upon completion (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Data Presentation
The following table summarizes the quantitative data from various reported syntheses of tert-butyl N-(2-hydroxypropyl)carbamate.
| Starting Material (1-amino-2-propanol) | Reagents | Solvent System | Reaction Time | Yield (%) | Reference |
| 13.3 mmol | Boc₂O (16.9 mmol) | Methanol/Water | 3 hours | 96 | [3] |
| 100 mmol | Boc₂O (100 mmol) | THF/Water | 2 hours | 92 | [3] |
| 66.6 mmol | Boc₂O (79.92 mmol), DIPEA (99.9 mmol) | Dichloromethane | 1 hour | ~97 | [3] |
| 47.0 mmol | Boc₂O (47.0 mmol), TEA (25 mL) | Methanol | Overnight | Quantitative | [3] |
Characterization Data
The synthesized tert-butyl N-(2-hydroxypropyl)carbamate can be characterized by the following spectroscopic methods.
-
¹H NMR (500 MHz, CDCl₃, ppm): δ 5.20 (bs, 1H, NH), 3.85 (m, 1H), 3.25 (m, 1H), 3.05 (bs, 1H, OH), 2.90 (m, 1H), 1.43 (s, 9H), 1.10 (d, J = 8 Hz, 3H).[3]
-
¹³C NMR (125 MHz, CDCl₃, ppm): δ 157.0, 79.7, 67.6, 48.1, 28.5, 20.8.[3]
-
IR (neat, cm⁻¹): ν = 3351 (broad, OH), 2975, 2931, 1684 (C=O), 1514, 1365, 1248, 1167.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl N-(2-hydroxypropyl)carbamate.
Caption: A typical workflow for the synthesis of tert-butyl N-(2-hydroxypropyl)carbamate.
Conclusion
The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate via Boc protection of 1-amino-2-propanol is a robust and high-yielding reaction. The presented protocols offer flexibility in the choice of solvent and base, allowing for adaptation to specific laboratory conditions and substrate requirements. The detailed procedures and characterization data provided in this guide will be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.
References
N-Boc-1-amino-2-propanol: A Chiral Intermediate for Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-1-amino-2-propanol is a chiral amino alcohol that serves as a versatile and crucial building block in modern organic synthesis. Its bifunctional nature, possessing both a protected amine and a hydroxyl group, combined with a defined stereocenter, makes it an invaluable intermediate for the asymmetric synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for sequential and controlled chemical transformations. This attribute is particularly advantageous in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts, where stereochemistry is critical for biological activity and efficacy.[1] This document provides an overview of its applications, detailed experimental protocols for its use, and its role in the synthesis of bioactive molecules, with a particular focus on oxazolidinone antibiotics.
Physicochemical Properties
A clear understanding of the physical and chemical properties of N-Boc-1-amino-2-propanol is essential for its effective use in synthesis. The properties for both the (R) and (S) enantiomers are summarized below.
| Property | (R)-N-Boc-1-amino-2-propanol | (S)-N-Boc-1-amino-2-propanol |
| CAS Number | 119768-44-4 | 167938-56-9 |
| Molecular Formula | C₈H₁₇NO₃ | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol | 175.23 g/mol |
| Appearance | Clear colorless liquid | Clear and colorless liquid |
| Boiling Point | 95-100 °C @ 1.2 mmHg | 95-100 °C @ 1.2 mmHg |
| Optical Rotation | -21.0 ± 3.5° (c=1 in CHCl₃) | +22 to +25º (c=1 in CHCl₃) |
| Storage Temperature | 0-8 °C | 0-8 °C |
Applications in Synthesis
N-Boc-1-amino-2-propanol is a key intermediate in the synthesis of a variety of important molecules:
-
Pharmaceuticals: It is a fundamental building block for the synthesis of chiral drugs, most notably the oxazolidinone class of antibiotics, such as Linezolid. The defined stereochemistry of N-Boc-1-amino-2-propanol is crucial for the desired pharmacological activity of the final drug molecule.
-
Peptide Synthesis: The Boc protecting group is widely used in peptide synthesis to prevent unwanted side reactions at the amine terminus during peptide bond formation.
-
Chiral Auxiliaries: The chiral backbone of N-Boc-1-amino-2-propanol can be incorporated into chiral auxiliaries to control the stereochemical outcome of asymmetric reactions.
-
Agrochemicals: It serves as an intermediate in the production of advanced pesticides and herbicides where specific stereoisomers exhibit enhanced potency and reduced environmental impact.[1]
Case Study: Synthesis of Oxazolidinone Antibiotics (Linezolid Analogs)
A prominent application of (R)-N-Boc-1-amino-2-propanol is in the synthesis of the antibiotic Linezolid and its analogs. The oxazolidinone core of these drugs is a critical pharmacophore responsible for their antibacterial activity. The general synthetic strategy involves the conversion of the amino alcohol into a suitable intermediate that can then be cyclized to form the oxazolidinone ring.
Synthetic Workflow for Oxazolidinone Formation
The following diagram illustrates a generalized workflow for the synthesis of an oxazolidinone ring from N-Boc-1-amino-2-propanol.
Experimental Protocols
The following are detailed protocols for key transformations involving N-Boc-1-amino-2-propanol in the synthesis of oxazolidinone intermediates.
Protocol 1: Mesylation of (R)-N-Boc-1-amino-2-propanol
This protocol describes the activation of the hydroxyl group, converting it into a better leaving group for subsequent nucleophilic substitution.
Reaction Scheme:
(R)-N-Boc-1-amino-2-propanol + MsCl → (R)-N-Boc-1-amino-2-propyl mesylate
Materials:
-
(R)-N-Boc-1-amino-2-propanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-N-Boc-1-amino-2-propanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2-1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity | >95% (by NMR) |
| Reaction Time | 3-6 hours |
Protocol 2: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
This protocol outlines the coupling of an aryl carbamate with an activated amino alcohol intermediate to form a key oxazolidinone precursor. This is an alternative route that utilizes (R)-epichlorohydrin, which can be synthesized from (R)-1-amino-2-propanol. A related synthesis directly using an activated N-Boc-1-amino-2-propanol derivative follows a similar principle of coupling and cyclization.
Reaction Scheme (Illustrative from a related synthesis):
Methyl 3-fluoro-4-morpholinophenyl carbamate + (R)-epichlorohydrin --(n-BuLi)--> (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
Materials:
-
Methyl 3-fluoro-4-morpholinophenyl carbamate
-
(R)-epichlorohydrin
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
Procedure:
-
Dissolve methyl 3-fluoro-4-morpholinophenyl carbamate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (from a similar reported synthesis):
| Parameter | Value |
| Typical Yield | ~90%[2] |
| Purity | High[2] |
| Reaction Time | Overnight |
Mechanism of Action of Oxazolidinone Antibiotics
The final products synthesized using N-Boc-1-amino-2-propanol as an intermediate, such as Linezolid, exhibit their antibacterial effect by inhibiting bacterial protein synthesis.[][4] This mechanism is distinct from many other classes of antibiotics.
Linezolid specifically binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[4][5] This binding event prevents the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis.[4][6] By blocking this initiation step, Linezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.[4]
Bacterial Protein Synthesis Inhibition Pathway
The following diagram illustrates the point of intervention of Linezolid in the bacterial protein synthesis pathway.
Conclusion
N-Boc-1-amino-2-propanol is a cornerstone chiral building block for the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its utility in the construction of the oxazolidinone core of antibiotics like Linezolid highlights the importance of this intermediate in developing treatments for multidrug-resistant bacterial infections. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of organic synthesis and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 5. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Protecting the Amino Group of 1-Amino-2-propanol using Boc Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the primary amine in 1-amino-2-propanol using di-tert-butyl dicarbonate (Boc anhydride). This procedure is a fundamental transformation in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceutical and agrochemical development.[1] The tert-butoxycarbonyl (Boc) protecting group is widely employed due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[2]
Introduction
The protection of amines is a critical step in multi-step organic synthesis to prevent unwanted side reactions. The Boc group is one of the most common amine protecting groups in non-peptide chemistry.[2] The reaction of an amine with Boc anhydride proceeds via nucleophilic acyl substitution to form a stable carbamate.[3] This protocol specifically addresses the chemoselective N-protection of the amino alcohol 1-amino-2-propanol, leaving the hydroxyl group available for subsequent transformations. The resulting product, tert-butyl (2-hydroxypropyl)carbamate, is a valuable chiral intermediate in the synthesis of various bioactive molecules.[1][4]
Reaction Scheme
The protection of 1-amino-2-propanol with Boc anhydride proceeds as follows:
1-Amino-2-propanol + Di-tert-butyl dicarbonate --> tert-Butyl (2-hydroxypropyl)carbamate + Carbon dioxide + tert-Butanol
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of tert-butyl (2-hydroxypropyl)carbamate.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Amino-2-propanol | 1.0 equiv | [2] |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 equiv | [2] |
| Triethylamine (Et₃N) | 1.5 equiv | [2] |
| Solvent | Methanol (MeOH) | [2] |
| Product | ||
| Molecular Formula | C₈H₁₇NO₃ | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| Appearance | Colorless oil or white solid | [6][7] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H) (for analogous tert-butyl (2-hydroxyethyl)carbamate) | [6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.84, 79.62, 62.09, 43.00, 28.35 (for analogous tert-butyl (2-hydroxyethyl)carbamate) | [6] |
Note: Specific yield and reaction time can vary depending on the scale and specific laboratory conditions. The provided NMR data is for a closely related analogue and should be used as a reference for spectral interpretation.
Experimental Protocol
This protocol details the procedure for the Boc protection of 1-amino-2-propanol.
Materials:
-
1-Amino-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-2-propanol (1.0 equivalent) in methanol.[2] Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.5 equivalents).[2] Subsequently, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.[7]
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[7][8]
-
-
Purification:
Visualizations
The following diagrams illustrate the reaction workflow and the chemical mechanism.
Caption: Workflow for the Boc protection of 1-amino-2-propanol.
Caption: Mechanism of Boc protection of a primary amine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trifluoroacetic Acid (TFA) for Boc Group Removal
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry.[1] Its stability in various reaction conditions and its straightforward removal under acidic conditions make it a popular choice.[2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies the isolation of the product.[2][3] These application notes provide detailed protocols and technical information for the efficient and clean removal of the Boc protecting group using TFA in both solution-phase and solid-phase synthesis.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed process that occurs in four main steps:[3][4]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[2][3]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][3]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[4]
It is important to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates carbon dioxide gas.[1][4]
Mechanism of TFA-mediated Boc deprotection.
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to unwanted side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[2][5] To prevent these side reactions, scavengers are added to the reaction mixture to trap the reactive tert-butyl cation.[5]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A general-purpose scavenger.[3]
-
Water: Often used in combination with TIS.[3]
-
Thioanisole: Particularly useful for protecting methionine residues.[6][7]
-
Ethanedithiol (EDT): Effective for cysteine-containing peptides.[8][9]
A common scavenger cocktail for solid-phase peptide synthesis (SPPS) is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[3][8]
Quantitative Data Summary
The following tables summarize typical reaction conditions for TFA-mediated Boc deprotection.
Table 1: Solution-Phase Boc Deprotection Conditions
| Parameter | Typical Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations can be used, but solubility may be a limiting factor.[3] |
| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is common. Neat TFA can be used for more resistant substrates.[3][10] |
| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C to manage any exotherm and then allowed to warm to room temperature.[3] |
| Reaction Time | 30 minutes - 4 hours | Progress should be monitored by TLC or LC-MS. Many reactions are complete within an hour.[3] |
Table 2: Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection Conditions
| Parameter | Typical Condition | Notes |
| Deprotection Reagent | 50% TFA in DCM | A pre-wash of 5 minutes is often performed, followed by a 15-25 minute deprotection step.[7][11] |
| Scavenger Cocktail | 95:2.5:2.5 TFA/H₂O/TIS | Used during the final cleavage from the resin to prevent side reactions with sensitive residues.[3][10] |
| Temperature | Room Temperature | Agitation is crucial for complete deprotection.[3][10] |
| Reaction Time | 2-4 hours (for cleavage) | This refers to the final cleavage step which also removes side-chain protecting groups.[3][10] |
Experimental Protocols
Protocol 1: Solution-Phase N-Boc Deprotection
This protocol is suitable for the deprotection of Boc-protected amines in a solution.
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[3]
-
Cool the solution to 0 °C using an ice bath.[3]
-
Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[3]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene or DCM can aid in removing residual TFA.[3]
-
For work-up to obtain the free amine, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[3]
Note: If the amine TFA salt is the desired product, the basic work-up (steps 7 and 8) should be omitted.[3]
Protocol 2: N-Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the deprotection of an N-terminal Boc group on a peptide-resin during SPPS.
Materials:
-
Boc-protected peptide-resin
-
TFA cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS)
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM to remove any residual solvents from the previous coupling step.[3]
-
Add the pre-prepared TFA cleavage cocktail to the resin.[3]
-
Agitate the mixture at room temperature for 2-4 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.[2][3]
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[2][3]
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.[2][3]
-
Isolate the peptide by centrifugation and decantation or by filtration.[2][3]
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[2][3]
Visualizations
Typical experimental workflows for Boc removal.
Factors influencing successful Boc deprotection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
Application Notes and Protocols for Amide Coupling Reactions with N-Boc-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of carboxylic acids with N-Boc-1-amino-2-propanol, a valuable chiral building block in pharmaceutical and medicinal chemistry. The protocols focus on common and efficient coupling methodologies, offering guidance on reagent selection, reaction setup, and optimization to achieve high yields and purity.
Introduction
N-Boc-1-amino-2-propanol is a bifunctional molecule featuring a Boc-protected primary amine and a secondary alcohol. This structure allows for chemoselective N-acylation to form amide bonds while preserving the hydroxyl group for subsequent transformations. The formation of the amide bond is a critical step in the synthesis of a wide array of biologically active molecules. The choice of coupling reagents and reaction conditions is paramount to ensure efficient conversion, minimize side reactions such as O-acylation, and preserve the stereochemical integrity of the chiral center.
This document outlines two robust and widely used protocols for the amide coupling of N-Boc-1-amino-2-propanol: one employing the carbodiimide EDC in conjunction with the additive HOBt, and another utilizing the uronium salt-based reagent HATU.
General Workflow for Amide Coupling
A typical workflow for the coupling of a carboxylic acid with N-Boc-1-amino-2-propanol in a solution-phase synthesis is depicted below. The process involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine of N-Boc-1-amino-2-propanol.
Data Presentation: Comparison of Coupling Conditions
The following table summarizes typical reaction conditions and expected outcomes for the coupling of various carboxylic acids with N-Boc-1-amino-2-propanol using EDC/HOBt and HATU. Please note that yields are highly dependent on the specific substrates and optimization of reaction parameters.
| Coupling Method | Carboxylic Acid (eq.) | N-Boc-1-amino-2-propanol (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | 1.0 | 1.1 - 1.2 | EDC·HCl (1.1 - 1.5) | HOBt (1.1 - 1.5) | DIPEA (2.0 - 3.0) | DMF or DCM | 0 to RT | 12 - 18 | 70 - 90 |
| HATU | 1.0 | 1.0 - 1.2 | HATU (1.0 - 1.5) | - | DIPEA (2.0 - 5.0) | DMF or DCM | RT | 1 - 4 | 85 - 98 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a classic and cost-effective method for amide bond formation. The use of HOBt minimizes side reactions and reduces the risk of racemization.[1][2][3]
Materials:
-
Carboxylic acid (1.0 eq.)
-
N-Boc-1-amino-2-propanol (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.), N-Boc-1-amino-2-propanol (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion.
-
Add DIPEA (2.5 eq.) dropwise to the cooled solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is highly efficient, especially for sterically hindered substrates, and is known for its rapid reaction times and low rates of racemization.[4][5][6]
Materials:
-
Carboxylic acid (1.0 eq.)
-
N-Boc-1-amino-2-propanol (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up reagents (as listed in Protocol 1)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add N-Boc-1-amino-2-propanol (1.1 eq.) to the reaction mixture.
-
Continue to stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, follow the work-up and purification procedure as described in Protocol 1 (steps 8-12).
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. For sluggish reactions, consider increasing the equivalents of the coupling reagent and N-Boc-1-amino-2-propanol. Pre-activation of the carboxylic acid for a short period before adding the amine, as in the HATU protocol, can also enhance efficiency.
-
Side Reactions (O-acylation): While N-acylation is generally favored due to the higher nucleophilicity of the primary amine, O-acylation of the secondary alcohol can occur, particularly with highly reactive acylating agents or under forcing conditions. Maintaining a moderate reaction temperature (0 °C to room temperature) and avoiding a large excess of the activated carboxylic acid can help to minimize this side reaction.
-
Purification Challenges: The byproducts of carbodiimide-based couplings (e.g., dicyclohexylurea if DCC is used, or the water-soluble urea from EDC) and excess HOBt or HATU must be efficiently removed. The described aqueous work-up is designed for this purpose. If issues persist, adjusting the pH of the aqueous washes can improve the removal of acidic or basic impurities.[3]
By following these detailed protocols and considering the troubleshooting advice, researchers can successfully synthesize a wide range of amide derivatives from N-Boc-1-amino-2-propanol for their drug discovery and development programs.
References
Applications of Tert-butyl N-(2-hydroxypropyl)carbamate in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery and development, the incorporation of unnatural or modified amino acids is a critical strategy for enhancing the therapeutic properties of peptides. Modifications can lead to improved proteolytic stability, conformational rigidity, receptor affinity, and pharmacokinetic profiles. Tert-butyl N-(2-hydroxypropyl)carbamate, also known as N-Boc-1-amino-2-propanol, serves as a valuable building block for introducing a 2-hydroxypropyl moiety into a peptide sequence. This modification can alter the hydrophilicity and hydrogen bonding capacity of the peptide, potentially influencing its structure and biological activity.
These application notes provide detailed protocols and quantitative data for the successful incorporation of Tert-butyl N-(2-hydroxypropyl)carbamate into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Data Presentation: Quantitative Analysis
The efficiency of incorporating Tert-butyl N-(2-hydroxypropyl)carbamate and subsequent peptide elongation is dependent on the choice of resin, coupling reagents, and reaction conditions. The following tables provide representative quantitative data based on the use of similar N-Boc-protected amino alcohols in SPPS.
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more difficult sequences to minimize aggregation.[1] |
| Amino Acid Excess | 2 - 4 equivalents | Relative to the resin loading.[1] |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the resin loading.[1] |
| Coupling Time | 30 - 120 minutes | Monitored by a qualitative method like the ninhydrin test.[1] |
| Final Cleavage Yield | 50 - 90% | Highly dependent on the peptide sequence and cleavage conditions.[1] |
| Table 1: General Parameters for Boc-SPPS. |
| Amino Alcohol Derivative | Resin Type | Loading Conditions | Typical Loading Efficiency (%) |
| N-Boc-amino alcohol (general) | 2-Chlorotrityl chloride | 1.2 eq. amino alcohol, 2.4 eq. DIPEA in DCM, RT, 2h | 85 - 95 |
| Table 2: Representative Loading Efficiency of N-Boc-amino alcohols on 2-Chlorotrityl Chloride Resin. [2] |
| Coupling Reagent | Base | Coupling Time (h) | Representative Coupling Efficiency (%) |
| HBTU | DIEA | 1 - 2 | >95 |
| HATU | DIEA | 1 - 2 | >98 |
| DIC/HOBt | - | 2 - 4 | >90 |
| Table 3: Representative Coupling Efficiency of the First Amino Acid to a Resin-Bound Amino Alcohol. |
Experimental Protocols
The following protocols detail the key steps for the incorporation of Tert-butyl N-(2-hydroxypropyl)carbamate at the C-terminus of a peptide, followed by chain elongation using standard Boc-SPPS.
Protocol 1: Loading of Tert-butyl N-(2-hydroxypropyl)carbamate onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is designed to attach the amino alcohol to the resin, leaving the hydroxyl group available for potential future modifications, while the Boc-protected amine is ready for deprotection and subsequent peptide chain elongation.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Tert-butyl N-(2-hydroxypropyl)carbamate
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.[2]
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve Tert-butyl N-(2-hydroxypropyl)carbamate (1.2 equivalents relative to the resin substitution) in anhydrous DCM.[2]
-
Loading Reaction: Add the Tert-butyl N-(2-hydroxypropyl)carbamate solution to the swollen resin. Add DIPEA (2.4 equivalents relative to the amino alcohol) to the slurry.[2]
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[2]
-
Capping: To cap any remaining reactive trityl chloride groups, add a small amount of methanol and agitate for 15-30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).
-
Drying: Dry the resin in vacuo.
Protocol 2: Peptide Chain Elongation
This protocol outlines a single cycle for the addition of a Boc-protected amino acid to the resin-bound amino alcohol.
Materials:
-
Loaded resin from Protocol 1
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
Procedure:
-
Resin Swelling: Swell the loaded resin in DCM for 30 minutes.[1]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (HBTU example):
-
Activation: In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and HBTU (0.95 equivalents to the amino acid) in DMF. Add DIPEA (2 equivalents to the amino acid).[3]
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin.[3]
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
-
Monitoring: Perform a Kaiser test (ninhydrin test) to check for completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[4]
-
Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., anisole)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin in the HF reaction vessel.[3]
-
Scavenger Addition: Add a scavenger cocktail (e.g., anisole) to protect sensitive amino acid side chains.[3]
-
HF Cleavage:
-
Peptide Precipitation and Purification:
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis using Tert-butyl N-(2-hydroxypropyl)carbamate.
References
Application Notes and Protocols for the Scalable Synthesis of Chiral Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral amino alcohols are crucial building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands.[1][2][3][4] Their stereochemistry often dictates the biological activity and efficacy of the final active pharmaceutical ingredient. Consequently, the development of scalable and efficient methods for their enantioselective synthesis is of paramount importance to the chemical and pharmaceutical industries. These application notes provide an overview and detailed protocols for three prominent and scalable methods for producing chiral amino alcohols: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings, and Biocatalytic Reductive Amination using Engineered Amine Dehydrogenases.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation offers a robust and highly enantioselective pathway to chiral 1,2-amino alcohols, which are key structural motifs in several pharmaceutical drugs.[5] A significant advantage of this method is that it circumvents the need for high-pressure hydrogenation equipment, making it more amenable to standard laboratory and industrial settings.[5]
Data Presentation: Performance of Ru-Catalyzed ATH
| Entry | Substrate (Scale) | Catalyst (mol %) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | α-Amino ketone HCl salt (1a) (10 g) | RuCl[(S,S)-Teth-TsDpen] (0.2) | Norepinephrine Precursor (2a) | 91 | >99.9:0.1 |
| 2 | α-Amino ketone HCl salt (1b) (10 g) | RuCl[(S,S)-Teth-TsDpen] (0.13) | Epinephrine Precursor (2b) | 93 | 99.3:0.7 |
Table 1: Gram-scale synthesis of pharmaceutical precursors via Ru-catalyzed asymmetric transfer hydrogenation.[5]
Experimental Protocol: Gram-Scale Synthesis of Norepinephrine Precursor (2a)[5]
Materials:
-
α-Amino ketone HCl salt (1a)
-
RuCl[(S,S)-Teth-TsDpen]
-
Formic acid/triethylamine (5:2 azeotrope)
-
Aqueous 28% NH₄OH
-
Suitable reaction vessel
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a suitable reaction vessel, add the α-amino ketone HCl salt (1a, 10 g scale).
-
Add the catalyst RuCl[(S,S)-Teth-TsDpen] at a loading of 0.2 mol %.
-
Introduce the formic acid/triethylamine azeotrope, which serves as the hydrogen source.
-
Stir the reaction mixture at the designated temperature until the reaction is complete. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.
-
Isolate the product (2a) by filtration.
-
Wash the isolated solid with a suitable solvent.
-
Dry the final product under vacuum.
Workflow Diagram: Asymmetric Transfer Hydrogenation
Caption: Workflow for Ru-Catalyzed Asymmetric Transfer Hydrogenation.
Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings
A novel approach for the modular synthesis of high-value chiral β-amino alcohols involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[1] This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity, starting from readily available and economical materials.[1] Scale-up experiments have demonstrated the synthetic applicability of this strategy, achieving impressive enantiomeric excess (99% ee) after recrystallization and deprotection.[1]
Data Presentation: Cr-Catalyzed Asymmetric Coupling
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Enantiomeric Excess (ee) | Key Feature |
| Aldehydes | Imines | Chromium Catalyst | β-Amino Alcohols | up to 99% | Modular synthesis from simple starting materials.[1] |
Table 2: Performance of Cr-catalyzed asymmetric cross aza-pinacol couplings.
Experimental Protocol: General Procedure for Cr-Catalyzed Asymmetric Coupling
Note: A detailed, specific gram-scale protocol is not available in the provided search results. The following is a generalized protocol based on the description of the methodology.[1]
Materials:
-
Aldehyde
-
Imine (with a strongly electron-withdrawing protecting group)
-
Chromium(II) catalyst
-
Chiral ligand
-
Anhydrous solvent
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In an inert atmosphere, charge a reaction vessel with the chromium(II) catalyst and the chiral ligand in an anhydrous solvent.
-
Stir the mixture to form the active chiral catalyst complex.
-
Add the imine substrate to the reaction mixture. The electron-withdrawing group on the imine modulates its reduction potential for preferential reduction over the aldehyde.
-
Slowly add the aldehyde to the reaction mixture.
-
Stir the reaction at the optimized temperature until completion, monitoring by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Further purification by recrystallization may be performed to enhance enantiomeric purity.
-
Remove the protecting groups to yield the final chiral β-amino alcohol.
Logical Diagram: Cr-Catalyzed Radical Polar Crossover Strategy
Caption: Logical pathway of the Cr-catalyzed radical polar crossover reaction.
Biocatalytic Reductive Amination with Engineered Amine Dehydrogenases (AmDHs)
The use of engineered amine dehydrogenases (AmDHs) represents a green and highly efficient method for the synthesis of chiral amino alcohols.[3][4] This biocatalytic approach involves the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the sole amino donor, and operates under mild reaction conditions.[3][4] Protein engineering efforts have significantly improved the activity and stability of these enzymes, making them suitable for preparative-scale synthesis.[3]
Data Presentation: Preparative-Scale Biocatalytic Synthesis
| Substrate | Substrate Concentration (mM) | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee) |
| 1-hydroxy-2-butanone | 100 | Engineered SpAmDH (wh84) | >99 | >99% |
| 1-hydroxy-2-butanone | 200 | Engineered SpAmDH (wh84) | 91 | >99% |
Table 3: Performance of an engineered amine dehydrogenase in the preparative-scale synthesis of a chiral amino alcohol.[3]
Experimental Protocol: Preparative-Scale Synthesis of (S)-2-amino-1-butanol[3]
Materials:
-
1-hydroxy-2-butanone
-
Engineered Amine Dehydrogenase (e.g., SpAmDH variant wh84)
-
Ammonium buffer (e.g., NH₃·H₂O/NH₄Cl)
-
NADH (or a cofactor regeneration system)
-
Glucose Dehydrogenase (GDH) (if using cofactor regeneration)
-
Glucose (if using cofactor regeneration)
-
Reaction vessel with pH and temperature control (bioreactor)
Procedure:
-
Prepare the reaction mixture in the bioreactor containing the ammonium buffer.
-
Add the substrate, 1-hydroxy-2-butanone, to the desired concentration (e.g., 100-200 mM).
-
Add NADH and the cofactor regeneration system components (glucose and GDH).
-
Initiate the reaction by adding the cell-free extract of the engineered AmDH.
-
Maintain the reaction at a constant pH and temperature.
-
Monitor the reaction progress by measuring substrate consumption and product formation using HPLC.
-
Upon reaching maximum conversion, terminate the reaction.
-
Separate the enzyme from the reaction mixture (e.g., by ultrafiltration).
-
Isolate and purify the product from the reaction broth using standard downstream processing techniques.
Workflow Diagram: Biocatalytic Reductive Amination
Caption: Workflow for biocatalytic synthesis of chiral amino alcohols.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Boc Deprotection in Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly within peptide synthesis and the development of pharmaceutical agents. Its widespread use is attributed to its stability across a range of chemical conditions and its straightforward removal under acidic conditions. This document provides detailed experimental procedures for the deprotection of N-Boc protected amines using methanol as a solvent or co-solvent, offering protocols for both standard strong acid-catalyzed methods and milder alternatives.
Reaction Mechanism
The deprotection of the N-Boc group is most commonly achieved through acid catalysis. The mechanism involves the initial protonation of the carbamate oxygen by an acid, followed by the fragmentation of the protonated intermediate. This fragmentation yields a stable tert-butyl cation, carbon dioxide, and the desired free amine. The tert-butyl cation can be subsequently quenched by a nucleophile or eliminate a proton to form isobutylene.[1][2]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Experimental Protocols
The choice of deprotection method in methanol is contingent on the substrate's sensitivity to acidic conditions and the desired reaction scale. Below are detailed protocols for common and alternative procedures.
Protocol 1: N-Boc Deprotection using Hydrochloric Acid in Methanol
Hydrochloric acid (HCl) in an organic solvent is a standard and effective method for Boc deprotection. Methanol can be used as the solvent, and anhydrous HCl can be generated in situ from reagents like acetyl chloride or thionyl chloride, or a solution of HCl in another solvent like dioxane can be added.[2][3]
Materials:
-
Boc-protected amine
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride or 4M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation, optional)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition:
-
In situ generation of HCl: Cool the methanolic solution to 0 °C. Slowly add acetyl chloride (typically 1.2 to 3 equivalents) dropwise. The reaction of acetyl chloride with methanol generates HCl in situ.
-
Using HCl in dioxane: To the methanolic solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (typically 2-3 equivalents).[4]
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours depending on the substrate.[1]
-
Work-up:
-
Upon completion, the solvent is typically removed under reduced pressure.
-
If the product precipitates as the hydrochloride salt, it can be collected by filtration and washed with a cold solvent like diethyl ether.[1]
-
Alternatively, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the free amine.[1]
-
Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol
This method offers a mild alternative for the selective deprotection of the N-Boc group and is particularly useful for substrates with other acid-labile functionalities.[5][6] The reaction of oxalyl chloride with methanol generates HCl in situ under milder conditions than the direct use of strong acids.
Materials:
-
Boc-protected amine
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a dry 25 mL round-bottom flask equipped with a stir bar, dissolve the Boc-protected amine (e.g., 50 mg) in methanol (3 mL). Stir the solution at room temperature for 5 minutes.[6]
-
Reagent Addition: Add oxalyl chloride (typically 3 equivalents) to the solution via syringe or micropipette. A slight exotherm and sputtering may be observed.[6]
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 1 to 4 hours.[5][6] Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under low vacuum on a rotary evaporator. Further purification via flash column chromatography may be required to obtain the pure deprotected amine.[5]
Quantitative Data Summary
The efficiency of N-Boc deprotection can vary based on the chosen method and the specific substrate. The following table summarizes typical reaction conditions and outcomes for deprotection in methanol-based systems.
| Reagent | Equivalents | Substrate Type | Reaction Time | Yield (%) | Reference |
| HCl (from Acetyl Chloride) | 1.2 - 3 | General amines | 0.5 - 4 h | Varies | [2][7] |
| 4M HCl in Dioxane | 2 - 3 | General amines | 0.5 - 4 h | Varies | [4] |
| Oxalyl Chloride | 3 | Aromatic, Aliphatic, Heterocyclic Amines | 1 - 4 h | up to 90% | [5][6] |
| Oxalyl Chloride | 3 | N-Boc-L-tryptophan | 3 h | Complete conversion | [6][8] |
| Thermal (No Acid) | - | N-Boc imidazole | 25 min (at 120 °C) | High | [9] |
| Thermal (No Acid) | - | N-Boc aniline | 30 min (at 240 °C) | 88% | [9] |
Experimental Workflow
The general workflow for N-Boc deprotection in methanol involves a series of standard laboratory procedures, from reaction setup to product isolation and purification.
Caption: General experimental workflow for N-Boc deprotection.
Conclusion
The deprotection of N-Boc protected amines in methanol can be effectively achieved using various protocols. The choice between a strong acid-catalyzed method, such as using HCl generated in situ, and a milder alternative like oxalyl chloride depends on the specific requirements of the synthetic route, particularly the acid lability of the substrate. Careful monitoring of the reaction and appropriate work-up procedures are crucial for obtaining the deprotected amine in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. awuahlab.com [awuahlab.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application of Tert-butyl N-(2-hydroxypropyl)carbamate in Asymmetric Synthesis: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Tert-butyl N-(2-hydroxypropyl)carbamate, also known as N-Boc-alaninol, is a versatile chiral building block increasingly utilized in asymmetric synthesis to achieve high levels of stereocontrol in the preparation of pharmaceutically relevant molecules. Its dual functionality, comprising a protected amine and a hydroxyl group, makes it an excellent precursor for the synthesis of chiral auxiliaries, ligands, and key intermediates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this valuable compound.
Introduction to Asymmetric Synthesis with N-Boc-alaninol
The precise control of stereochemistry is paramount in drug discovery and development, as the therapeutic efficacy and safety of a drug often depend on a single enantiomer. Chiral auxiliaries and ligands derived from readily available chiral pool molecules, such as amino acids, are instrumental in achieving this control. N-Boc-alaninol, derived from the natural amino acid alanine, offers a robust and predictable platform for introducing chirality into synthetic targets. Its primary applications lie in its conversion to chiral oxazolidinones, which can be used as chiral auxiliaries in a variety of stereoselective transformations, and its use as a precursor for chiral ligands in asymmetric catalysis.
Application Note 1: Synthesis of Chiral (S)-4-isopropyl-2-oxazolidinone from (S)-Tert-butyl N-(2-hydroxypropyl)carbamate
Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling highly diastereoselective alkylation, aldol, and acylation reactions. The following protocol details the synthesis of (S)-4-isopropyl-2-oxazolidinone, a commonly used Evans auxiliary, from (S)-Tert-butyl N-(2-hydroxypropyl)carbamate.
Experimental Workflow for Chiral Oxazolidinone Synthesis
Caption: Synthesis of a chiral oxazolidinone auxiliary.
Protocol: Synthesis of (S)-4-isopropyl-2-oxazolidinone
-
Deprotection of N-Boc-alaninol:
-
Dissolve (S)-Tert-butyl N-(2-hydroxypropyl)carbamate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (2-3 equiv.) or a solution of HCl in dioxane, at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amino alcohol salt is typically used in the next step without further purification.
-
-
Cyclization to form the Oxazolidinone:
-
Dissolve the crude amino alcohol salt in DCM and cool to 0 °C.
-
Add a base, such as triethylamine (2.5 equiv.), to neutralize the salt.
-
Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equiv.), in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-4-isopropyl-2-oxazolidinone.
-
Application Note 2: Diastereoselective Alkylation using an N-Boc-alaninol-Derived Chiral Auxiliary
Once synthesized, the chiral oxazolidinone can be acylated and subsequently used in diastereoselective enolate alkylation reactions. The steric bulk of the isopropyl group at the C4 position of the oxazolidinone effectively shields one face of the enolate, leading to high diastereoselectivity.
Experimental Workflow for Diastereoselective Alkylation
Caption: Diastereoselective alkylation workflow.
Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone
-
N-Acylation of the Chiral Auxiliary:
-
Dissolve the (S)-4-isopropyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base such as n-butyllithium (1.05 equiv.) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purify the N-acyl oxazolidinone by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) to generate the enolate.
-
After stirring for 30-60 minutes, add the alkylating agent (e.g., benzyl bromide) (1.2 equiv.).
-
Stir at -78 °C for several hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction and purify the alkylated product.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under mild conditions to yield the corresponding chiral carboxylic acid, alcohol, or amide. For example, treatment with lithium hydroxide and hydrogen peroxide will yield the carboxylic acid.
-
Quantitative Data for Diastereoselective Alkylation
The following table summarizes typical results for the diastereoselective alkylation of N-acyl oxazolidinones derived from amino alcohols. While specific data for N-Boc-alaninol derived auxiliaries is not widely published in a comparative table, the performance is expected to be comparable to other well-established Evans auxiliaries.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >99:1 | 90-95 |
| Allyl iodide | >98:2 | 85-90 |
| Methyl iodide | 95:5 | 80-85 |
| Isopropyl iodide | 90:10 | 75-80 |
Note: Data is representative and may vary based on specific reaction conditions and the acyl group.
Application Note 3: Use of N-Boc-alaninol as a Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral amino alcohols are valuable precursors for the synthesis of ligands used in asymmetric catalysis, such as in asymmetric transfer hydrogenation of ketones. The following provides a general protocol for the in-situ preparation of a chiral catalyst for this transformation.
Logical Relationship for Asymmetric Transfer Hydrogenation
Caption: Formation and action of a chiral catalyst.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation (in-situ):
-
In a reaction vessel under an inert atmosphere, combine the ruthenium precursor, [RuCl2(p-cymene)]2 (0.5 mol%), and (S)-Tert-butyl N-(2-hydroxypropyl)carbamate (1.1 mol%).
-
Add a degassed solvent, such as isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
-
Reduction Reaction:
-
Add a base, such as potassium hydroxide (5 mol%).
-
Add the prochiral ketone, for example, acetophenone (1.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by GC or TLC).
-
-
Work-up and Analysis:
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Determine the yield and enantiomeric excess (ee%) of the resulting chiral alcohol by chiral GC or HPLC analysis.
-
Expected Quantitative Data
For asymmetric transfer hydrogenation of acetophenone using similar chiral amino alcohol ligands, high yields and enantioselectivities are often observed.
| Substrate | Ligand Type | Yield (%) | Enantiomeric Excess (ee%) |
| Acetophenone | Chiral β-amino alcohol | 85-99 | 80-95 |
Note: The performance is highly dependent on the specific ligand structure, metal precursor, and reaction conditions.
Conclusion
Tert-butyl N-(2-hydroxypropyl)carbamate is a valuable and versatile chiral building block in asymmetric synthesis. Its application in the synthesis of chiral auxiliaries and ligands provides a reliable pathway to a wide range of enantiomerically enriched compounds. The protocols and data presented herein offer a foundational guide for researchers to effectively utilize this compound in their synthetic endeavors.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tert-butyl N-(2-hydroxypropyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Tert-butyl N-(2-hydroxypropyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Tert-butyl N-(2-hydroxypropyl)carbamate, also known as N-Boc-1-amino-2-propanol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is an oil and will not crystallize | 1. Presence of residual solvent. 2. Impurities depressing the melting point. 3. The compound is inherently a low-melting solid or oil at room temperature. | 1. Dry the crude product under high vacuum to remove all solvent traces. 2. Attempt purification by column chromatography to remove impurities. 3. If the product is pure but oily, consider converting it to a crystalline salt (e.g., dicyclohexylamine salt) for easier handling and purification.[1] |
| Low yield after purification | 1. Incomplete reaction before work-up. 2. Product loss during aqueous extraction steps. 3. Suboptimal column chromatography conditions (e.g., incorrect mobile phase). 4. Product is volatile and lost during solvent evaporation. | 1. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure completion. 2. Minimize the number of extractions and ensure proper phase separation. Use brine washes to break emulsions. 3. Optimize the solvent system for column chromatography based on TLC analysis. 4. Avoid excessive heating during solvent removal; use a rotary evaporator at a low bath temperature (e.g., 30°C).[2] |
| Product is impure after column chromatography | 1. Column overloading. 2. Mobile phase is too polar, leading to poor separation. 3. Co-elution of impurities with similar polarity. 4. Streaking of the compound on the silica gel. | 1. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. 2. Use a less polar solvent system or a shallower gradient to improve separation. 3. If impurities persist, a second chromatographic purification with a different solvent system may be necessary. 4. For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can prevent streaking. |
| TLC shows a new spot after purification, especially after acidic workup or chromatography | 1. The Boc protecting group is acid-labile and may have been partially or fully cleaved. | 1. Avoid strong acidic conditions during work-up and purification. Use of trifluoroacetic acid (TFA) in chromatography eluents should be done with caution, and fractions should be neutralized or processed quickly. 2. Consider using a non-acidic buffer system for chromatography if possible. |
| Presence of a less polar spot on TLC corresponding to the di-Boc byproduct | 1. Use of excess Boc anhydride during the protection reaction. | 1. Optimize the stoichiometry of the Boc protection reaction. 2. The di-Boc byproduct is significantly less polar and can usually be separated by column chromatography with an appropriate solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Tert-butyl N-(2-hydroxypropyl)carbamate?
A1: The two most common and effective purification methods are recrystallization and flash column chromatography on silica gel. The choice depends on the physical state of the crude product (solid or oil) and the nature of the impurities.
Q2: My crude product is a thick oil. Which purification method should I choose?
A2: For oily products, flash column chromatography is generally the preferred method as it is effective at separating components of a liquid mixture.[3] If the oil is of high initial purity, you could attempt to induce crystallization by dissolving it in a minimal amount of a "good" solvent and adding a "poor" anti-solvent.
Q3: What are some suitable solvent systems for the recrystallization of Tert-butyl N-(2-hydroxypropyl)carbamate?
A3: Common solvent systems for the recrystallization of Boc-protected amino alcohols include ethyl acetate/hexane, ethanol/water, and n-hexane/acetone.[1] The ideal solvent system will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.
Q4: How can I monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. For visualization, you can use a potassium permanganate stain or a ninhydrin stain. Ninhydrin is particularly useful as it reacts with any deprotected amine, which can sometimes occur on the acidic silica gel plate upon heating.
Q5: What are the likely impurities in my crude Tert-butyl N-(2-hydroxypropyl)carbamate?
A5: Common impurities include unreacted 1-amino-2-propanol, the di-Boc protected byproduct (di-tert-butyl (propane-1,2-diyl)biscarbamate), and residual reagents from the protection reaction like di-tert-butyl dicarbonate ((Boc)₂O).
Q6: Is the Boc group stable during purification?
A6: The Boc group is sensitive to acid. Care should be taken to avoid strongly acidic conditions. While silica gel is slightly acidic, for most flash chromatography procedures, the contact time is short enough that significant deprotection does not occur. However, using acidic eluents (e.g., containing TFA) can cause cleavage of the Boc group.
Data Presentation
The following tables summarize illustrative quantitative data for the purification of Boc-protected amino alcohols. Disclaimer: The following data is based on analogous compounds and should be considered as representative examples. Actual results for Tert-butyl N-(2-hydroxypropyl)carbamate may vary.
Table 1: Illustrative Purity and Yield Data for Recrystallization
| Boc-Protected Amino Alcohol | Recrystallization Solvent System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| N-Boc-L-phenylglycine | n-Hexane (after solidification) | 93.2% | 99.3% | 87.5%[4] |
| Tert-butyl N-(2-hydroxypropyl)carbamate (Example) | Ethyl Acetate / Hexane | ~90% | >98% | 80-90% |
Table 2: Illustrative Purity and Yield Data for Column Chromatography
| Boc-Protected Amine | Mobile Phase | Initial Purity | Final Purity | Typical Yield |
| Cbz-protected amine | Petrol ether / Ethyl Acetate | Crude | >95% | 23%[5] |
| Tert-butyl N-(2-hydroxypropyl)carbamate (Example) | Hexane / Ethyl Acetate (gradient) | ~85% | >99% | 70-85% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable if the crude product is a solid or can be induced to crystallize.
Materials:
-
Crude Tert-butyl N-(2-hydroxypropyl)carbamate
-
Recrystallization solvents (e.g., Ethyl Acetate, Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) to dissolve the solid completely.
-
While the solution is warm, slowly add the "poor" anti-solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold "poor" solvent (hexane).
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for purifying oily or highly impure samples.
Materials:
-
Crude Tert-butyl N-(2-hydroxypropyl)carbamate
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and stain (e.g., potassium permanganate)
Procedure:
-
Prepare the Silica Gel Slurry: Weigh out approximately 30-50 grams of silica gel for every 1 gram of crude product. Make a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation of Purified Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified Tert-butyl N-(2-hydroxypropyl)carbamate.
Visualizations
Caption: General workflow for the purification of crude Tert-butyl N-(2-hydroxypropyl)carbamate.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Removal of Residual Trifluoroacetic Acid (TFA)
This technical support center provides researchers, scientists, and drug development professionals with clear and actionable guidance on the critical process of removing residual trifluoroacetic acid (TFA) from products following deprotection reactions, particularly in the context of synthetic peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual TFA from my product?
Trifluoroacetic acid (TFA) is a strong acid widely used for cleaving synthetic peptides from solid-phase resins and as an ion-pairing agent during reverse-phase HPLC purification.[1][2][3] While effective for these purposes, residual TFA can be detrimental to downstream applications for several reasons:
-
Biological Activity: Residual TFA can alter the secondary structure, solubility, and conformation of peptides, potentially impacting their biological function.[1][3] It has been shown to inhibit cell proliferation, even at nanomolar concentrations, and can interfere with sensitive cellular assays.[1][3][4] For any in vivo studies, the toxicity of TFA is a significant concern.[1][2]
-
Physicochemical Properties: As a counterion, TFA binds to positively charged residues (e.g., Lysine, Arginine) and the N-terminus, altering the peptide's mass and character.[3][4][5] This can lead to inaccuracies in peptide quantification.[1] The actual peptide content in a lyophilized powder can be reduced by 5% to 25% due to the presence of TFA.[6]
-
Assay Interference: TFA's strong acidity can alter the pH of assay buffers, which may denature proteins or affect enzyme kinetics.[1] It is also a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity.[4] For critical applications such as cell-based assays, in vivo studies, and the development of active pharmaceutical ingredients (APIs), reducing TFA levels to less than 1% is often required.[3]
Q2: What are the most common methods for removing TFA?
Several established methods are available for TFA removal, each with its own advantages. The primary techniques include:
-
Precipitation with Diethyl Ether: A straightforward method where the peptide is precipitated from the cleavage solution using cold diethyl ether. This leaves the majority of the TFA and other cleavage scavengers in the soluble supernatant.[7]
-
Lyophilization with Acid Exchange: This is a widely used method that involves dissolving the peptide in an aqueous solution containing a more biologically benign acid, such as hydrochloric acid (HCl) or acetic acid, followed by freeze-drying.[7][8] This process is typically repeated multiple times to effectively exchange the TFA counterion for chloride or acetate.[8][9][10]
-
Ion-Exchange Chromatography (IEX): This technique utilizes a resin to capture the peptide while allowing the TFA to be washed away. The peptide is then eluted with a solution containing the desired counterion, such as acetate.[1][8][10]
-
Reverse-Phase HPLC (RP-HPLC): The peptide can be re-purified using an HPLC mobile phase that contains a different, weaker acid like acetic acid or formic acid instead of TFA.[2][8][11]
Q3: How do I choose the best TFA removal method for my compound?
The choice of method depends on several factors, including:
-
Physicochemical Properties of the Product: The sequence, hydrophobicity, and presence of charged residues can affect the efficiency of a given method.[1] For example, very short or hydrophilic peptides may not precipitate efficiently with ether.[7]
-
Required Final Purity and Counterion: For biological assays, exchanging TFA for hydrochloride or acetate is common.[5] The HCl exchange method is robust for most routine applications.[1] Ion-exchange chromatography is particularly useful for peptides that are sensitive to the highly acidic conditions of the HCl exchange method.[1][8]
-
Scale of the Process: Ether precipitation is often suitable for the initial workup of crude peptides, while chromatographic methods and lyophilization are used for purified products.[7][9]
Q4: How can I quantify the amount of residual TFA?
Several analytical techniques can be used to determine the concentration of residual TFA in a sample. Preferred methods are often sensitive, simple, and can be automated.[6] These include:
-
Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR)[8][14]
-
HPLC with an Evaporative Light-Scattering Detector (HPLC-ELSD)[14]
Data Presentation: Efficiency of TFA Removal Methods
The efficiency of TFA removal can vary significantly between methods and is often dependent on the specific peptide sequence. The following table summarizes the reduction in TFA content that can be achieved with different techniques.
| Method | Number of Cycles | HCl Concentration | Initial TFA Content (w/w) | Final TFA Content (w/w) | Reference |
| Lyophilization | 1 | 2 mM | 33.3% | >1% | [14] |
| Lyophilization | 2 | 2 mM | 33.3% | >1% | [14] |
| Lyophilization | 3 | 2 mM | 33.3% | <1% | [14] |
| Lyophilization | 1 | 5 mM | 33.3% | >1% | [14] |
| Lyophilization | 2 | 5 mM | 33.3% | <1% | [14] |
| Lyophilization | 1 | 10 mM | 33.3% | <1% | [4][14] |
| Lyophilization | 1 | 100 mM | 33.3% | <1% | [4][14] |
Note: The data from the reference study indicates that using 10 mM HCl is an optimal concentration for efficient TFA removal, with no significant benefit observed at 100 mM HCl. Peptide purity was reportedly not impacted at any of the tested HCl concentrations.[4][14]
Experimental Protocols
Method 1: Ether Precipitation
This protocol describes the initial removal of TFA and cleavage byproducts from a crude peptide solution.
-
Preparation: Chill a volume of diethyl ether that is approximately 10 times the volume of your TFA cleavage solution to -20°C or colder.[15][16]
-
Precipitation: Add the filtered TFA cleavage solution dropwise into the cold diethyl ether while stirring. A white, fluffy precipitate of the crude peptide should form.[9][17]
-
Incubation: If precipitation is slow, you can try adding a few drops of water, vortexing, or carefully scratching the inside of the container.[16] For optimal precipitation, the mixture can be kept at 4°C or on dry ice for 20-30 minutes or overnight.[15][18]
-
Isolation: Centrifuge the suspension to pellet the peptide.[9][17]
-
Washing: Carefully decant the ether supernatant. Resuspend the peptide pellet in fresh, cold diethyl ether to wash away residual TFA and scavengers.
-
Repeat: Repeat the centrifugation and washing steps at least 3-4 times, or until the characteristic odor of TFA is no longer detectable.[9]
-
Drying: After the final wash, decant the ether and allow the peptide pellet to air-dry overnight in a fume hood to remove residual solvent.[9]
Method 2: TFA/HCl Salt Exchange via Lyophilization
This protocol describes the replacement of TFA counterions with chloride ions and is considered a gold-standard method.[3]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50mM phosphate, 100mM NaCl) at a concentration of approximately 1 mg/mL.[7][19][20][21]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[3][19][20][21] A concentration of 10 mM is often optimal.[4][14]
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange.[3][10][19]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[3][9][19] A -80°C freezer can also be used.[20][21]
-
Lyophilization: Lyophilize the frozen solution overnight or until all liquid is removed and a dry, fluffy powder is obtained.[9][19][20]
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.[3][19][20][21]
-
Final Product: After the final lyophilization, the product is the peptide hydrochloride salt.
Method 3: TFA/Acetate Salt Exchange via Ion-Exchange Chromatography
This protocol describes the removal of TFA and replacement with acetate using a strong anion exchange resin.[1][9]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[9][10]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[9][10]
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[9][10]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[9][10]
-
Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.[1] Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[1][9]
Troubleshooting Guide
Q1: I still detect TFA after performing a removal procedure. What should I do?
If residual TFA is still present, especially after lyophilization with HCl, consider the following:
-
Increase Repetitions: The ionic bond between TFA and the peptide can be strong.[5] Increase the number of lyophilization cycles to three or more.[7] Ensure the peptide is fully dissolved before each cycle.
-
Check HCl Concentration: An HCl concentration below 2 mM may result in an incomplete exchange.[19][20][21] Ensure your final concentration is in the optimal 2-10 mM range.
-
Consider an Alternative Method: If repeated lyophilization is ineffective, your peptide may have properties (e.g., high density of positive charges) that lead to particularly strong TFA binding.[3] In such cases, ion-exchange chromatography may be a more effective approach.[1][7]
Q2: My peptide is precipitating during the HCl exchange process. How can I prevent this?
Peptide solubility can be challenging, and changes in pH and counterion composition can cause precipitation.[1]
-
Adjust the Solvent: For hydrophobic peptides, adding a small amount of an organic solvent like acetonitrile to the aqueous HCl solution before lyophilization might help maintain solubility.[7]
-
Use an Alternative Method: If solubility in acidic aqueous solutions is a persistent issue, ion-exchange chromatography or re-purification by RP-HPLC using an acetic acid-based mobile phase are more suitable approaches.[7]
Q3: My product yield is very low after TFA removal. What are the potential causes?
Low yield can be attributed to several factors:[7]
-
Loss During Washes: In the ether precipitation method, some product might be lost if it has partial solubility in ether. Ensure the ether is ice-cold to minimize this.[7]
-
Adhesion to Surfaces: Peptides can adhere to glassware and filter membranes. Using pre-silanized glassware can help reduce this issue.[7]
-
Inefficient Precipitation: Very short or hydrophilic peptides may not precipitate well with ether.
-
Loss During Chromatography: During ion-exchange or HPLC, product can be lost on the column.
Q4: The crude peptide after ether precipitation is sticky and yellowish. What could be the reason?
A sticky or oily crude product instead of a fine powder can be due to several factors:
-
Incomplete Removal of Scavengers: Scavengers used in the cleavage cocktail (e.g., phenol, anisole) can be oily.[15] Thorough and repeated washing with cold ether is crucial to remove them.
-
Oxidation: Some residues, like arginine, can lead to oily, yellow impurities upon oxidation.[15]
-
Trapped Solvent: Insufficient drying can leave residual solvents, contributing to a sticky consistency. Ensure the product is dried thoroughly under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. omizzur.com [omizzur.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. benchchem.com [benchchem.com]
- 8. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. biotage.com [biotage.com]
- 19. lifetein.com [lifetein.com]
- 20. lifetein.com [lifetein.com]
- 21. lifetein.com [lifetein.com]
Stability of N-Boc-1-amino-2-propanol in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Boc-1-amino-2-propanol in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of N-Boc-1-amino-2-propanol?
N-Boc-1-amino-2-propanol is generally a stable compound under standard laboratory conditions. The N-Boc (tert-butyloxycarbonyl) protecting group is known for its stability in the presence of most nucleophiles and bases.[1] This stability allows for a wide range of chemical transformations to be performed on the secondary alcohol group without affecting the protected amine.[2] However, the N-Boc group is sensitive to acidic conditions and high temperatures, which can lead to its cleavage.[3][4] For optimal stability, the compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[5][6]
Q2: In which solvents is N-Boc-1-amino-2-propanol considered stable for routine experimental use?
N-Boc-1-amino-2-propanol is stable in a variety of common organic solvents at room temperature, making it compatible with many synthetic protocols. These solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
-
Ethyl acetate
-
Methanol and other alcohols (in the absence of acid catalysts)[7]
The choice of solvent is typically dictated by the specific reaction conditions and the solubility of other reagents.
Q3: What conditions can lead to the degradation of N-Boc-1-amino-2-propanol?
Degradation of N-Boc-1-amino-2-propanol primarily occurs through the cleavage of the N-Boc group. The two main pathways for this degradation are:
-
Acidic Conditions: The Boc group is readily removed by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] Even milder acidic conditions can cause slow deprotection over time.
-
Thermal Stress: Elevated temperatures can induce thermolytic cleavage of the Boc group, yielding the free amine, isobutylene, and carbon dioxide.[4][8] The efficiency of thermal deprotection is influenced by the solvent, with polar protic solvents like trifluoroethanol (TFE) and methanol facilitating the reaction more readily than aprotic solvents like THF and toluene.[8]
Q4: Are there any known incompatibilities with other reagents?
Besides strong acids and high temperatures, N-Boc-1-amino-2-propanol is incompatible with strong oxidizing agents.[5] While the N-Boc group itself is relatively robust, the parent 1-amino-2-propanol can undergo oxidative degradation, and similar reactivity should be considered for the protected form under harsh oxidative conditions.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected deprotection of the N-Boc group during a reaction. | 1. Acidic Contaminants: The reaction mixture may contain acidic impurities. 2. Solvent Degradation: Certain solvents can degrade over time to form acidic byproducts (e.g., older bottles of chloroform). 3. High Reaction Temperature: The reaction temperature may be high enough to induce thermal deprotection. | 1. Use Fresh, High-Purity Solvents: Ensure all solvents are freshly distilled or from a recently opened bottle. 2. Neutralize Glassware: Wash glassware with a mild base (e.g., a dilute solution of sodium bicarbonate), followed by a thorough rinse with deionized water and drying before use. 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. |
| Formation of unexpected side products. | 1. Partial Deprotection: If some of the N-Boc group is cleaved, the resulting free amine can participate in side reactions. 2. tert-Butylation: During acidic deprotection, the liberated tert-butyl cation can alkylate other nucleophilic sites in the molecule or solvent.[10] | 1. Ensure Complete Protection: Before starting the next reaction step, confirm the purity of your N-Boc-1-amino-2-propanol to ensure complete protection. 2. Use Scavengers: In cases where acidic conditions are unavoidable and deprotection is a risk, consider adding a scavenger (e.g., triisopropylsilane) to trap the tert-butyl cation.[10] |
| Poor solubility of N-Boc-1-amino-2-propanol in the chosen solvent. | Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound. | Consult a Solubility Chart or Perform Small-Scale Tests: Test the solubility of N-Boc-1-amino-2-propanol in a few different solvents to find the most appropriate one for your reaction scale and conditions. |
Data Presentation
The stability of the N-Boc group is more accurately described by its lability under deprotection conditions. The following table summarizes the efficiency of thermal N-Boc deprotection of a model alkyl amine in different solvents, which can serve as an indicator of the relative instability of the N-Boc group at elevated temperatures in these solvents.
Table 1: Thermal Deprotection Efficiency of N-Boc Phenethylamine at 240°C
| Solvent | Deprotection Efficiency (30 min residence time) |
| Trifluoroethanol (TFE) | 44% |
| Methanol (MeOH) | Lower than TFE |
| Tetrahydrofuran (THF) | Lower than TFE and MeOH |
| Toluene | Lowest among the tested solvents |
Data adapted from a study on thermal deprotection in continuous flow.[8] Note that N-Boc-1-amino-2-propanol, being an alkyl amine derivative, would be expected to exhibit similar relative stability trends.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in a Specific Solvent
-
Sample Preparation: Dissolve a known amount of N-Boc-1-amino-2-propanol in the solvent to be tested to create a solution of known concentration.
-
Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, elevated temperature, protected from light).
-
Time-Point Analysis: At regular intervals, withdraw an aliquot of the solution.
-
Analysis: Analyze the aliquot using a suitable analytical technique such as:
-
Thin Layer Chromatography (TLC): To qualitatively check for the appearance of new spots, which could indicate degradation products (e.g., the more polar free amine).
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To quantitatively determine the percentage of remaining N-Boc-1-amino-2-propanol and identify any degradation products.
-
-
Data Recording: Record the percentage of the parent compound remaining at each time point to determine its stability over time.
Visualizations
Caption: Degradation pathways of N-Boc-1-amino-2-propanol.
Caption: Workflow for assessing stability in a solvent.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the incomplete cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Below are troubleshooting guides and frequently asked questions to help ensure complete and efficient deprotection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete removal of the Boc group can arise from several factors:
-
Insufficient Acid Strength or Reaction Time: This is the most frequent cause. The cleavage of the Boc group is an acid-catalyzed reaction, and inadequate acid concentration (e.g., trifluoroacetic acid - TFA) or a reaction time that is too short will result in incomplete deprotection.[1][2] For some substrates, stronger acidic conditions may be necessary for full removal.[2]
-
Steric Hindrance: Molecules with significant steric bulk around the Boc-protected amine can hinder the approach of the acidic reagent, slowing the reaction rate and requiring more forceful conditions or longer reaction times.[1][3]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, the solid support must swell properly in the reaction solvent. If the resin is not adequately swollen, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[2][3] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), which may lead to lower purity.[1]
-
Reagent Degradation: The quality of the reagents is critical. For example, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[2] Always use fresh, high-quality reagents.[1]
-
Peptide Aggregation (SPPS): During SPPS, growing peptide chains can aggregate and form secondary structures (like β-sheets), which can block reagent access to the N-terminus.[2]
-
Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[2][4]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be used to track the reaction:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to monitor the disappearance of the starting material (less polar) and the appearance of the deprotected amine product (more polar).[5] Staining with ninhydrin is effective for visualizing the resulting primary or secondary amine.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for quantitative analysis, offering high resolution to separate the starting material from the product and accurately determine the reaction's completion and the final product's purity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for quantitatively tracking the reaction and can confirm the identity of the product by its mass.[1] A successful deprotection will show a mass difference of -100.12 amu corresponding to the loss of the Boc group.[6] It is also useful for identifying any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides unambiguous confirmation by showing the disappearance of the characteristic singlet signal of the nine equivalent tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm.[6]
Q3: What are scavengers and why are they important during Boc deprotection?
The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation.[3] This electrophile can attack nucleophilic amino acid residues in the substrate, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to unwanted alkylated side products.[3][7] Scavengers are reagents added to the cleavage cocktail to "trap" these reactive cations before they can modify the desired product.[3] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2]
Troubleshooting Guide for Incomplete Deprotection
If analytical methods (TLC, HPLC, LC-MS) indicate that a significant amount of Boc-protected starting material remains, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation: Comparison of Deprotection Conditions
The choice of reagent and reaction time can significantly affect deprotection efficiency. The following data is compiled from studies on a model tetrapeptide (APFG).
| Deprotection Method | Substrate | Reaction Time | Purity / Yield (%) | Reference |
| 50% TFA in DCM | Tetrapeptide (APFG) | 5 min | 78% | [5][8] |
| 50% TFA in DCM | Tetrapeptide (APFG) | 30 min | >95% | [5][8] |
| 4 M HCl in Dioxane | Tetrapeptide (APFG) | 5 min | 85% | [5][8] |
| 4 M HCl in Dioxane | Tetrapeptide (APFG) | 30 min | >95% | [5][8] |
Note: Purity and yield are highly substrate-dependent and these values should be considered as a guide.
Key Experimental Protocols
Protocol 1: General Boc Deprotection with TFA in DCM (Solution-Phase)
This protocol outlines a standard procedure for removing the Boc group in solution.
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.5 M.[9]
-
Cooling: Cool the solution to 0 °C using an ice bath.[9]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A 1:1 mixture of TFA:DCM (50% v/v) is effective for many substrates.[9][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[9][11]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until all starting material is consumed.[9]
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.[1][5]
-
To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]
-
Caption: Experimental workflow for solution-phase Boc deprotection.
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is a common alternative, particularly when TFA may cause side reactions or is otherwise undesirable.
-
Suspension: Suspend the Boc-protected compound in a 4M solution of HCl in 1,4-dioxane.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
Isolation: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1]
-
Neutralization (Optional): If the free amine is required, a basic work-up can be performed as described in Protocol 1.[1]
Mechanism and Side Reaction Prevention
The cleavage of the Boc group proceeds via an acid-catalyzed mechanism that generates a reactive tert-butyl cation. This cation is the primary cause of side reactions.
Caption: Mechanism of Boc deprotection and prevention of side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Use of Scavengers to Prevent t-Butyl Cation Side Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of scavengers to prevent side reactions from t-butyl cations during the deprotection of t-butyl-based protecting groups. This resource is intended for researchers, scientists, and professionals in drug development who encounter challenges with these reactive intermediates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl protecting groups?
A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate.[1] This occurs when t-butyl-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are cleaved with a strong acid like trifluoroacetic acid (TFA).[2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][3]
Q2: Which amino acid residues are most susceptible to modification by the t-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1][3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][3]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive t-butyl cation.[1][2] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[3][5]
Q4: How do I choose the right scavenger or scavenger cocktail for my peptide?
A4: The choice of scavenger is critically dependent on the amino acid composition of your peptide.[6]
-
For peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is often sufficient.[5][6]
-
For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp): These residues are highly susceptible to alkylation. The inclusion of scavengers like 1,2-ethanedithiol (EDT) is recommended to protect the indole side-chain of Trp and the thioether of Met.[6] For Cys-containing peptides, EDT also helps to keep the sulfhydryl group in a reduced state.[6][7]
-
For peptides with Arginine (Arg) protected by Pmc or Mtr: These protecting groups can be slow to cleave and generate reactive species. More complex scavenger mixtures, such as Reagent K (TFA/phenol/water/thioanisole/EDT), may be necessary.[6][8]
Q5: How can I detect t-butylated side products in my sample?
A5: The most common methods for detecting tert-butylation are mass spectrometry (MS) and high-performance liquid chromatography (HPLC). A mass increase of 56 Da for each tert-butyl group added can be observed in the mass spectrum.[2] HPLC can often separate the t-butylated impurity from the desired product, where it will appear as a distinct peak.[2]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. [2] | Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the t-butyl cation.[2] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[2] For Tryptophan, use scavengers like triisopropylsilane (TIS).[9] For Methionine, thioanisole is effective.[9] For Cysteine, ethanedithiol (EDT) is commonly used.[9] A general, effective cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5] |
| Incomplete deprotection observed by analysis of the crude product. [9] | 1. Insufficient concentration or equivalents of acid.[3][9]2. Insufficient reaction time or temperature.[3]3. Steric hindrance around the Boc-protected amine.[3][9] | 1. Ensure a sufficient excess of acid is used. For some substrates, a stronger acid system like 4M HCl in dioxane may be necessary.[5]2. Increase the reaction time and monitor progress. Most deprotections are performed at room temperature.[3][10]3. A combination of a stronger acid, longer reaction time, and an effective scavenger cocktail is crucial under these more forcing conditions.[9] |
| Low yield of the deprotected product. [5] | In addition to incomplete reaction, the product may be lost during the work-up procedure or may have decomposed under the acidic conditions.[5][11] | Optimize the work-up procedure. For water-soluble products, consider alternative purification methods to extraction.[5] If degradation is suspected, a milder deprotection method may be required.[11] |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue. The data is presented as the percentage of the desired product in the crude mixture after cleavage, as determined by HPLC analysis.
| Scavenger Cocktail Composition (v/v/v) | Percentage of Desired Product (%) | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | ~85% | A standard, general-purpose cocktail.[3] |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | >95% | EDT is highly effective at protecting Cysteine residues.[7] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | >98% | A robust cocktail for peptides with multiple sensitive residues.[6][8] |
| 95% TFA / 2.5% TIS / 2.5% 1,3-Dimethoxybenzene (DMB) | >90% | A "greener" alternative where DMB can be used as a scavenger.[10] |
| Data is illustrative and based on findings from literature.[1] Actual percentages can vary based on the specific peptide sequence and reaction conditions. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Peptide from Resin (SPPS)
This protocol is a general guideline for the cleavage and deprotection of a peptide synthesized on a solid support.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[6][10]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail by mixing the components. For peptides containing sensitive residues, Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.[8][10] Prepare approximately 2 mL of the cocktail per 100 mg of resin.[10]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin.[6][10] Gently agitate the mixture at room temperature for 2-4 hours.[1][10]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.[1]
-
Peptide Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[2][10]
-
Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[2][10]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[2][6]
Protocol 2: Deprotection of a t-Butyl Protected Compound in Solution
This protocol provides a general procedure for the deprotection of a t-butyl protected compound in a solution phase.
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).[1][5]
-
Scavenger Addition: To the solution, add the selected scavenger or scavenger cocktail. For a tryptophan-containing compound, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Deprotection Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution.[5] Stir the reaction at room temperature for 2-4 hours, monitoring the progress to ensure complete deprotection.[1][5]
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.[5] Co-evaporation with a solvent like toluene can help remove residual TFA.[5] The crude product is often obtained as the TFA salt and can be further purified.
Visualizations
Caption: Mechanism of t-butyl cation side reactions and prevention by scavengers.
Caption: Standard experimental workflow for TFA cleavage and peptide isolation.
Caption: A logical workflow for troubleshooting common TFA cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing temperature for thermal Boc deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thermal Boc deprotection in their experimental workflows.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient Temperature: The reaction temperature may be too low for the specific substrate.[1] 2. Short Reaction Time: The heating duration may not be long enough for the reaction to reach completion.[2] 3. Poor Solvent Choice: The selected solvent may not be optimal for the thermal deprotection of the substrate.[2][3] | 1. Increase Temperature: Gradually increase the reaction temperature. For many substrates, temperatures of 150°C or higher are required for a practical rate.[1] For less reactive substrates like alkyl amines, temperatures up to 240°C may be necessary.[2] 2. Extend Reaction Time: Increase the duration of heating and monitor the reaction progress using TLC or LC-MS.[2][4] 3. Solvent Optimization: Consider using solvents known to be effective for thermal Boc deprotection, such as trifluoroethanol (TFE), methanol, or water.[2][3][5] TFE and methanol have shown high efficiency for a range of substrates.[2] |
| Substrate Decomposition | 1. Excessive Temperature: The applied temperature may be too high, leading to the degradation of the starting material or product.[6] 2. Prolonged Reaction Time: Extended exposure to high temperatures can cause decomposition.[2] | 1. Lower Temperature: Reduce the reaction temperature. If decomposition is observed, it is crucial to find a balance between a sufficient temperature for deprotection and one that does not degrade the compound.[6] 2. Optimize Reaction Time: Carefully monitor the reaction to determine the minimum time required for complete deprotection to avoid unnecessary exposure to heat.[2] |
| Side Reactions (e.g., elimination, racemization) | 1. High Temperatures: Elevated temperatures can promote side reactions such as elimination or racemization, especially with sensitive substrates.[1] | 1. Use Milder Conditions: If possible, explore lower temperatures for longer durations. 2. Alternative Methods: For particularly sensitive substrates, consider alternative non-thermal deprotection methods.[4][7] |
| Poor Product Yield | 1. Incomplete Reaction: As mentioned above, this can be due to insufficient temperature or time.[2][6] 2. Product Decomposition: The desired product may be degrading under the reaction conditions.[6] 3. Work-up Issues: The product may be lost or degraded during the isolation and purification steps. | 1. Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrate.[2] 2. Protective Measures: If the product is unstable, consider immediate work-up and purification after the reaction is complete. 3. Refine Work-up Protocol: Ensure the work-up procedure is suitable for the product's properties. This may involve adjusting extraction solvents or pH.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for thermal Boc deprotection?
A1: The temperature required for thermal Boc deprotection can vary significantly depending on the substrate's reactivity.[2] While some substrates may undergo deprotection at around 100°C, reaction times can be very long (2-3 days).[1] More practical rates are often achieved at temperatures of 150°C or higher.[1] For some challenging substrates, temperatures up to 240°C or even 270°C have been reported, particularly in continuous flow systems.[2]
Q2: What are the best solvents for thermal Boc deprotection?
A2: Solvents like trifluoroethanol (TFE) and methanol have been shown to be highly effective for thermal N-Boc deprotection of a variety of amines.[2][3][5] Water, especially at elevated temperatures (superheated or near-critical), is also a good and environmentally friendly solvent for this reaction.[1] Other solvents such as THF and toluene can be used, but often require higher temperatures to achieve similar efficiencies as TFE or methanol.[2]
Q3: How long does thermal Boc deprotection typically take?
A3: The reaction time is highly dependent on the substrate and the temperature. In some cases, using boiling water, the reaction can be complete within 10 minutes to 2 hours.[4] In continuous flow systems, residence times can range from a few minutes to an hour.[2] For less reactive substrates or at lower temperatures, the reaction can take several hours to days.[1] It is always recommended to monitor the reaction progress by TLC or LC-MS.[4]
Q4: Can thermal Boc deprotection be selective?
A4: Yes, selective deprotection of one Boc group in the presence of another can be achieved by controlling the reaction temperature and time.[2][3] For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by using a lower temperature.[3]
Q5: What are the main advantages of thermal Boc deprotection over acidic methods?
A5: The primary advantage of thermal Boc deprotection is that it avoids the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7] This makes it a suitable method for substrates that are sensitive to acidic conditions.[4] It is also considered a greener alternative as it can be performed without any catalyst, and water can often be used as the solvent.[1]
Experimental Protocol: Thermal Boc Deprotection in Boiling Water
This protocol is a general guideline for the thermal deprotection of an N-Boc protected amine using boiling water.[4]
Materials:
-
N-Boc protected amine
-
Distilled water
-
Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
LC-MS (for reaction monitoring, if available)
Procedure:
-
Add the N-Boc protected amine (0.5 mmol) and distilled water (5 mL) to a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux (100°C) using a heating mantle or oil bath.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 10 minutes to 2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., 3 x 10 mL of dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected amine.
-
If necessary, the crude product can be further purified by chromatography.
Quantitative Data Summary
The following table summarizes the effect of temperature and solvent on the yield of thermal Boc deprotection for different substrates based on continuous flow experiments.
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| N-Boc imidazole | TFE | 120 | 20 | Complete |
| N-Boc imidazole | Methanol | 120 | 25 | Complete |
| N-Boc imidazole | THF | 200 | 30 | 97 |
| N-Boc imidazole | Toluene | 230 | 30 | 93 |
| N-Boc aniline | TFE | 240 | 30 | 93 |
| N-Boc aniline | Methanol | 240 | 30 | 88 |
| N-Boc aniline | THF | 240 | 30 | 65 |
| N-Boc aniline | Toluene | 240 | 30 | 54 |
| N-Boc phenethylamine | TFE | 240 | 30 | 44 |
Data adapted from continuous flow experiments.[2]
Diagrams
Caption: Experimental workflow for optimizing thermal Boc deprotection.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Understanding the Synthesis and Potential Impurities
The most common and efficient method for synthesizing Tert-butyl N-(2-hydroxypropyl)carbamate is the reaction of 1-amino-2-propanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard Boc-protection of a primary amine. While generally straightforward, several side reactions can occur, leading to a range of impurities that can complicate downstream applications and compromise the integrity of your research.
Core Reaction:
This guide will address the identification and mitigation of common impurities encountered during this synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of Tert-butyl N-(2-hydroxypropyl)carbamate.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure a slight excess of Boc₂O (typically 1.05-1.1 equivalents) is used to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The reaction is typically performed at room temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 40°C), though be mindful that higher temperatures can promote side reactions.[2][1]
-
Poor Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if the reaction is biphasic.
-
-
Degradation of Boc₂O:
-
Moisture: Boc₂O is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
-
Improper Storage: Store Boc₂O in a cool, dry place.
-
-
Loss During Work-up:
-
Aqueous Extraction: Tert-butyl N-(2-hydroxypropyl)carbamate has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
pH of Aqueous Wash: Maintain a neutral to slightly basic pH during the aqueous wash to prevent acid-catalyzed deprotection of the Boc group.
-
Problem 2: Presence of Multiple Spots on TLC After Reaction
This indicates the formation of impurities. Below are the most common impurities and strategies for their identification and prevention.
A. Unreacted 1-amino-2-propanol (Starting Material)
-
Identification: This will appear as a more polar spot on the TLC plate (lower Rf value) compared to the product. It can be visualized with a ninhydrin stain.
-
Cause: Incomplete reaction (see Problem 1).
-
Solution:
-
Ensure complete consumption of the starting material by monitoring with TLC.
-
If present after the reaction, it can typically be removed by aqueous washing during the work-up, as it is highly water-soluble.
-
B. Di-Boc Protected Product: tert-butyl N-(tert-butoxycarbonyl)-N-(2-hydroxypropyl)carbamate
-
Identification: This impurity is less polar than the desired product and will have a higher Rf value on TLC. Its formation can be confirmed by LC-MS analysis, which will show a molecular ion corresponding to the addition of a second Boc group.
-
Cause: Use of a strong base (like DMAP in high concentrations) or prolonged reaction times at elevated temperatures can facilitate the second N-acylation.[3]
-
Solution:
-
Controlled Stoichiometry: Use a minimal excess of Boc₂O.
-
Base Selection: Employ a milder base like triethylamine or sodium bicarbonate instead of DMAP, or use DMAP in catalytic amounts.[1]
-
Temperature Control: Maintain the reaction at room temperature.
-
C. O-Acylated Product: 2-(tert-butoxycarbonylamino)propyl tert-butyl carbonate
-
Identification: This isomer will have a similar polarity to the desired product, making it difficult to distinguish by TLC alone. HPLC or NMR analysis is necessary for confirmation.
-
Cause: While the amine is more nucleophilic, O-acylation of the hydroxyl group can occur, particularly if a strong acylating catalyst is used or under forcing conditions.
-
Solution:
-
Reaction Conditions: Standard Boc-protection conditions generally favor N-acylation. Avoid highly reactive acylating agents or conditions that would significantly enhance the nucleophilicity of the hydroxyl group.
-
D. Impurities from Boc₂O
-
tert-Butanol and CO₂: These are the primary byproducts of the Boc-protection reaction and are generally volatile and removed during work-up and solvent evaporation.
-
tert-Butyl Carbamate: Can form from the reaction of Boc₂O with ammonia (if present as an impurity) or through other decomposition pathways.
III. Analytical Methods for Impurity Profiling
A robust analytical strategy is crucial for identifying and quantifying impurities.
| Analytical Technique | Principle | Application for this Synthesis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Ideal for quantifying the main product and non-volatile impurities like the di-Boc protected product and O-acylated isomer. A C18 reverse-phase column is typically used.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Useful for identifying volatile impurities such as residual solvents and byproducts like tert-butanol.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can determine the absolute purity without a reference standard.[4] |
| Thin-Layer Chromatography (TLC) | A quick, qualitative method for monitoring reaction progress and identifying the presence of impurities. | Useful for real-time monitoring of the consumption of starting material and the formation of the product. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A common and effective solvent is tetrahydrofuran (THF).[1] Other suitable solvents include dichloromethane (DCM), acetonitrile, and dioxane.[1] A biphasic system of chloroform and water with a base like sodium bicarbonate can also be used.[1] The choice of solvent can influence reaction rate and impurity profile.
Q2: Do I need to use a base for this reaction? If so, which one?
While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is recommended to neutralize the acidic byproducts and drive the reaction to completion.[1] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst but should be used in small amounts to avoid the formation of the di-Boc impurity.[1][3]
Q3: My final product is an oil, but I've seen it reported as a solid. Why is this?
Tert-butyl N-(2-hydroxypropyl)carbamate is a low-melting solid. The presence of residual solvents or minor impurities can cause it to remain as a viscous oil. Purification by flash column chromatography or crystallization can help to obtain a solid product.
Q4: How can I remove the di-Boc protected impurity?
This impurity can be challenging to remove due to its similar polarity to the desired product. Careful flash column chromatography on silica gel is the most effective method. Optimizing the reaction conditions to prevent its formation is the best strategy.
Q5: What are the safety precautions for this synthesis?
-
1-amino-2-propanol is corrosive and can cause skin and eye irritation.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
V. Experimental Protocols & Visualizations
Step-by-Step Protocol for Synthesis
-
To a solution of 1-amino-2-propanol (1.0 eq) in THF (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography if necessary.
Logical Workflow for Impurity Identification
Caption: Workflow for impurity identification.
Potential Side Reactions
Caption: Potential side reactions in the synthesis.
VI. References
-
BenchChem. (n.d.). Common side reactions with tert-Butyl (3-aminopropyl)carbamate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). Boc-(R)-1-amino-2-propanol. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from --INVALID-LINK--
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14935-14955. --INVALID-LINK--
References
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of Tert-butyl N-(2-hydroxypropyl)carbamate and a Comparison with Structural Analogs
For researchers, scientists, and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. Tert-butyl N-(2-hydroxypropyl)carbamate, a key building block in the synthesis of various pharmaceutical agents, is frequently characterized by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of its ¹H NMR spectrum, a comparison with two structurally related alternatives—tert-butyl N-(3-hydroxypropyl)carbamate and benzyl N-(2-hydroxypropyl)carbamate—and detailed experimental protocols.
Comparative ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for tert-butyl N-(2-hydroxypropyl)carbamate and its structural isomers and analogs. The data, acquired in deuterated chloroform (CDCl₃), highlights the key differences in chemical shifts and coupling constants arising from the varied placement of the hydroxyl group and the nature of the carbamate protecting group.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Tert-butyl N-(2-hydroxypropyl)carbamate | a | 1.15 | doublet | 6.3 | 3H |
| b | 1.45 | singlet | - | 9H | |
| c | 2.98 - 3.20 | multiplet | - | 2H | |
| d | 3.75 - 3.85 | multiplet | - | 1H | |
| e | ~2.5 | broad singlet | - | 1H | |
| f | ~5.0 | broad singlet | - | 1H | |
| Tert-butyl N-(3-hydroxypropyl)carbamate | a' | 1.44 | singlet | - | 9H |
| b' | 1.68 | quintet | 6.1 | 2H | |
| c' | 2.65 | broad singlet | - | 1H | |
| d' | 3.27 | quartet | 6.4 | 2H | |
| e' | 3.67 | triplet | 6.0 | 2H | |
| f' | 4.85 | broad singlet | - | 1H | |
| Benzyl N-(2-hydroxypropyl)carbamate | a'' | 1.06 | doublet | 6.2 | 3H |
| b'' | 3.00 - 3.25 | multiplet | - | 2H | |
| c'' | 3.71 | singlet | - | 1H | |
| d'' | 3.75 - 3.90 | multiplet | - | 1H | |
| e'' | 5.10 | singlet | - | 2H | |
| f'' | 7.28 - 7.38 | multiplet | - | 5H |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified carbamate compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: The data presented was acquired on a 400 MHz NMR spectrometer.[1]
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the CDCl₃. The field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation to generate the frequency-domain spectrum. This is followed by phasing, baseline correction, and integration of the signals.
Visualization of Proton Environments
The following diagram illustrates the chemical structure of tert-butyl N-(2-hydroxypropyl)carbamate with its protons labeled, corresponding to the assignments in the data table.
Caption: Structure of tert-butyl N-(2-hydroxypropyl)carbamate with proton assignments.
References
Expected 13C NMR Chemical Shifts for N-Boc-1-amino-2-propanol: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, accurate characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and understanding the expected chemical shifts can significantly aid in structure elucidation and purity assessment. This guide provides a comparative analysis of the expected 13C NMR chemical shifts for N-Boc-1-amino-2-propanol, supported by experimental data from analogous compounds.
Comparison of 13C NMR Chemical Shifts
The introduction of a tert-butyloxycarbonyl (Boc) protecting group to 1-amino-2-propanol induces significant changes in the 13C NMR spectrum. The following table summarizes the experimentally observed chemical shifts for 1-amino-2-propanol and the expected shifts for its N-Boc protected form. These expected values are derived from the analysis of related N-Boc protected amino alcohols and general principles of 13C NMR spectroscopy.
| Carbon Atom | Structure | 1-Amino-2-propanol (Experimental, ppm)[1][2] | N-Boc-1-amino-2-propanol (Expected, ppm) |
| C1 (-CH2NHBoc) | CH2 | ~48.9 | 45 - 50 |
| C2 (-CHOH) | CH | ~67.5 | 65 - 70 |
| C3 (-CH3) | CH3 | ~21.5 | 20 - 25 |
| Boc (C=O) | C=O | N/A | 155 - 157 |
| Boc (C(CH3)3) | C(CH3)3 | N/A | 78 - 80 |
| Boc (-C(CH3)3) | -C(CH3)3 | N/A | 28 - 29 |
Note: Experimental values for 1-amino-2-propanol can vary slightly based on the solvent and other experimental conditions.
The N-Boc protecting group introduces three new signals: the carbonyl carbon (C=O), the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group. The attachment of the electron-withdrawing Boc group to the nitrogen atom is expected to have a minor shielding or deshielding effect on the adjacent C1 carbon. The chemical shifts of C2 and C3 are anticipated to be less affected.
Structure and Expected Shifts
The following diagram illustrates the structure of N-Boc-1-amino-2-propanol and the assignment of the expected 13C NMR chemical shifts.
Caption: Structure of N-Boc-1-amino-2-propanol with expected 13C NMR shifts.
Experimental Protocol
The acquisition of 13C NMR spectra is a standard procedure for organic chemists. Below is a typical experimental protocol.
Workflow for 13C NMR Data Acquisition
Caption: General workflow for acquiring a 13C NMR spectrum.
Detailed Methodology:
-
Sample Preparation: Dissolve 5-20 mg of the purified N-Boc-1-amino-2-propanol in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as it can influence chemical shifts.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
-
NMR Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is tuned to the 13C frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
Data Acquisition: A standard proton-decoupled 13C NMR experiment is performed. This involves irradiating the protons to remove their coupling to the carbon nuclei, resulting in a spectrum with single lines for each unique carbon atom. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. Due to the low natural abundance of 13C, a larger number of scans is often required to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using NMR software. This involves Fourier transformation to convert the time-domain data into the frequency domain, followed by phase correction and baseline correction to produce a clean spectrum.
-
Spectral Analysis: The chemical shifts of the peaks are referenced to the TMS signal. The peaks are then assigned to the corresponding carbon atoms in the molecule based on their chemical shifts, and a comparison with expected values and data from similar compounds.
References
Mass Spectrometry of Boc-Protected Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals working with synthetic peptides and other amine-containing molecules, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool. Its widespread use in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), necessitates a thorough understanding of its behavior during mass spectrometric analysis. This guide provides an objective comparison of the mass spectrometry performance of Boc-protected compounds against common alternatives, supported by experimental data and detailed analytical protocols.
The stability and fragmentation of a protecting group in the mass spectrometer significantly impact data quality, influencing ionization efficiency, the complexity of mass spectra, and the confidence in structural elucidation. This guide will delve into the nuances of analyzing Boc-protected species and compare them primarily with Fmoc (9-fluorenylmethyloxycarbonyl), Cbz (carboxybenzyl), and Alloc (allyloxycarbonyl) protected compounds.
Performance Comparison of Amine Protecting Groups in Mass Spectrometry
The choice of an amine protecting group has a profound effect on the subsequent mass spectrometric analysis. The inherent chemical properties of each group dictate its lability in the ion source and its fragmentation pattern upon collisional activation.
Key Observations:
-
Ionization Efficiency: Fmoc-protected peptides often exhibit enhanced ionization efficiency in electrospray ionization (ESI) due to the aromatic nature of the fluorenyl group, which can readily accept a proton. In contrast, the aliphatic Boc group does not offer this advantage.
-
In-Source Decay and Fragmentation: The most significant characteristic of Boc-protected compounds in mass spectrometry is the lability of the Boc group.[1] This leads to a high propensity for in-source decay, where the protecting group is lost in the ion source prior to mass analysis.[1] While this can complicate the MS1 spectrum by showing both the protected and deprotected species, the characteristic neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da) upon collision-induced dissociation (CID) are highly diagnostic for the presence of Boc protection.[2]
-
Spectral Complexity: The facile fragmentation of the Boc group can sometimes suppress fragmentation of the peptide backbone, making sequencing more challenging compared to the more stable Fmoc, Cbz, and Alloc groups, which tend to yield cleaner backbone fragmentation (b and y ions).[1]
Quantitative Data Summary
The following tables provide a summary of quantitative and qualitative comparisons between the different protecting groups based on typical observations in mass spectrometry. It is important to note that absolute values can be highly dependent on the specific compound, the instrument used, and the analytical conditions.
| Protecting Group | Typical Ionization Efficiency (ESI+) | Susceptibility to In-Source Decay | Characteristic Neutral Losses (Da) | Primary Fragmentation Pathway |
| Boc | Moderate | High | 56 (isobutylene), 100 (Boc group) | Loss of protecting group |
| Fmoc | High | Low | 222 (Fmoc group) | Backbone fragmentation (b and y ions) |
| Cbz | Moderate to High | Low | 108 (tropylium ion), 91 (benzyl ion) | Cleavage of the Cζ-Nε bond, backbone fragmentation |
| Alloc | Moderate | Low | 41 (allyl group), 85 (Alloc group) | Backbone fragmentation, loss of protecting group |
| Protecting Group | Molecular Weight (Da) | Common Adducts in ESI+ | Typical MS/MS Spectrum | Suitability for Peptide Sequencing |
| Boc | 100.12 | [M+H]+, [M+Na]+ | Dominated by neutral loss of Boc group | Can be challenging due to suppressed backbone fragmentation |
| Fmoc | 222.24 | [M+H]+, [M+Na]+ | Rich in b and y ions | Excellent |
| Cbz | 134.13 | [M+H]+, [M+Na]+ | Good balance of backbone and protecting group fragments | Good |
| Alloc | 85.09 | [M+H]+, [M+Na]+ | Primarily b and y ions | Good |
Experimental Protocols
Accurate and reproducible data in mass spectrometry relies on well-defined experimental protocols. The following are typical starting points for the analysis of protected compounds.
LC-MS/MS Protocol for Protected Peptide Analysis
-
Sample Preparation:
-
Dissolve the protected peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide, typically from 5% to 95% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: For Boc-protected peptides, a stepped or ramped collision energy (e.g., 15-40 eV) is often beneficial to induce both the characteristic loss of the Boc group and fragmentation of the peptide backbone. For Fmoc, Cbz, and Alloc protected peptides, a normalized collision energy in the range of 25-35% is typically sufficient for backbone fragmentation.
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly used to trigger MS/MS scans on the most abundant precursor ions.
-
MALDI-TOF MS Protocol for Protected Compound Analysis
-
Matrix Selection:
-
For Boc-protected compounds, a less acidic matrix such as 2,4,6-trihydroxyacetophenone (THAP) or p-nitroaniline (PNA) can help to minimize in-source decay.
-
α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and can be used for all types of protected compounds, but may increase in-source decay of Boc-protected species.
-
-
Sample Preparation (Dried-Droplet Method):
-
Prepare a 10 mg/mL solution of the matrix in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA).
-
Prepare a 1 mg/mL stock solution of the analyte. Dilute to the pmol/µL to fmol/µL range.
-
Mix the analyte and matrix solutions in a 1:1 to 1:10 ratio (analyte:matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion mode.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal to minimize in-source fragmentation.
-
Analysis Type: Both MS and, if available, MS/MS (LIFT or PSD) can be performed.
-
Visualizing Fragmentation and Workflows
Diagrams are essential for understanding the complex processes in mass spectrometry. The following visualizations, created using the DOT language, illustrate key concepts in the analysis of protected compounds.
Conclusion
The mass spectrometric analysis of Boc-protected compounds presents a unique set of characteristics, primarily driven by the lability of the Boc group. While this can introduce challenges such as in-source decay and suppression of backbone fragmentation, the characteristic neutral losses are highly diagnostic. In comparison, protecting groups like Fmoc, Cbz, and Alloc are generally more stable under typical mass spectrometry conditions, often leading to higher ionization efficiencies and cleaner fragmentation spectra that are more amenable to peptide sequencing. The choice of analytical strategy, from sample preparation to data acquisition parameters, should be tailored to the specific protecting group and the analytical goals. This guide provides a foundational understanding to aid researchers in navigating the complexities of analyzing these essential tools of modern organic synthesis.
References
A Researcher's Guide to FTIR Characterization of Carbamate Functional Groups
For researchers, scientists, and drug development professionals, the accurate identification and characterization of functional groups are paramount. Among these, the carbamate group (-NHCOO-) is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and polymers. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for probing the vibrational characteristics of this functional group. This guide provides a comprehensive comparison of FTIR spectroscopy with other analytical methods for carbamate characterization, supported by experimental data and detailed protocols.
Unveiling the Vibrational Signature of Carbamates with FTIR
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The carbamate functional group exhibits several characteristic vibrational modes that serve as a unique fingerprint for its identification. The most prominent of these are the N-H stretching, C=O (Amide I) stretching, and C-O stretching vibrations.
The positions of these absorption bands are sensitive to the molecular environment, including the nature of the substituents on the nitrogen and oxygen atoms, as well as hydrogen bonding. This sensitivity allows for the differentiation of primary, secondary, and tertiary carbamates.
Data Presentation: Characteristic FTIR Absorption Frequencies for Carbamate Functional Groups
The following table summarizes the characteristic infrared absorption frequencies for various carbamate compounds, providing a valuable reference for spectral interpretation. The data is compiled from a comprehensive study on carbamate pesticides.
| Compound Name | N-H Stretching (cm⁻¹) | C=O Stretching (Amide I) (cm⁻¹) | C-O Stretching (cm⁻¹) | N-H Bending (Amide II) (cm⁻¹) | C-N Stretching (cm⁻¹) |
| Primary Carbamates | |||||
| Benzyl carbamate | 3422-3332 | 1694 | 1068 | 1610 | 1346 |
| 4-methoxybenzyl carbamate | 3364 | 1713 | 1036 | 1616 | 1307 |
| 4-nitrobenzyl carbamate | 3526 | 1604 | 1056 | 1513 | 1339 |
| Phenyl carbamate | 3422-3339 | 1707 | 1211 | 1616 | 1384 |
| 4-methoxyphenyl carbamate | 3396 | 1733 | 1043 | 1610 | 1365 |
| 4-methylphenyl carbamate | 3390-3339 | 1700 | 1216 | 1610 | 1365 |
| Phenethyl carbamate | 3358 | 1719 | 1075 | 1610 | 1346 |
| Secondary Carbamates | |||||
| Phenyl N-methylcarbamate | - | 1730 (in CS₂) | 1255 (in CS₂) | - | - |
| Tertiary Carbamates | |||||
| Phenyl N,N-dimethylcarbamate | - | 1715 (in CS₂) | 1180 (in CS₂) | - | - |
Data compiled from Nyquist, R. A. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 49(2), 412-438.[1]
Experimental Protocol: FTIR Analysis of a Solid Carbamate Sample using the KBr Pellet Method
This protocol outlines the steps for preparing a solid carbamate sample for analysis by transmission FTIR spectroscopy using the potassium bromide (KBr) pellet technique.
Materials:
-
Carbamate sample
-
Infrared (IR) grade potassium bromide (KBr) powder, dried
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water, which can interfere with the IR spectrum. Store the dried KBr in a desiccator.
-
Sample Grinding: Weigh approximately 1-2 mg of the solid carbamate sample. Place it in the agate mortar and grind it to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.
-
Mixing with KBr: Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample. The sample-to-KBr ratio should be roughly 1:100.
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together with the pestle until a homogeneous mixture is obtained.
-
Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Sample Loading: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectral Acquisition: Record the FTIR spectrum of the sample. It is good practice to also run a background spectrum of a pure KBr pellet to subtract any contributions from the matrix.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the FTIR characterization of a carbamate functional group.
Caption: Workflow for FTIR characterization of carbamates.
Alternatives to FTIR for Carbamate Characterization
While FTIR is a powerful tool, other analytical techniques can provide complementary or more detailed information for the characterization of carbamates. The choice of technique often depends on the specific research question, sample matrix, and required sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.[2]
-
¹H NMR: Can be used to identify the protons in the vicinity of the carbamate group, providing information about the alkyl or aryl substituents.
-
¹³C NMR: The chemical shift of the carbonyl carbon in the carbamate group is characteristic and can aid in structural elucidation.
Comparison with FTIR:
-
Strengths of NMR: Provides unambiguous structural information, including stereochemistry. It is a quantitative technique.
-
Weaknesses of NMR: Less sensitive than FTIR, requires larger sample amounts, and is a more expensive technique. The instrumentation is also less portable.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is particularly useful for determining the molecular weight of a compound and for structural elucidation through fragmentation analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable carbamates.[3] Derivatization may be required for less volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for the analysis of a wide range of carbamates, including thermally labile and non-volatile compounds.[3][4]
Comparison with FTIR:
-
Strengths of MS: Extremely high sensitivity (often in the parts-per-billion range), provides molecular weight information, and can be used for quantitative analysis.
-
Weaknesses of MS: It is a destructive technique. The instrumentation is complex and expensive.
The following table provides a comparative overview of the performance of different analytical methods for the analysis of carbamate pesticides, highlighting the strengths of each technique.
| Analytical Technique | Typical Limit of Detection (LOD) | Key Advantages | Common Applications |
| FTIR Spectroscopy | mg to µg range | Rapid, non-destructive, provides functional group information, portable instruments available. | Identification of bulk materials, reaction monitoring, quality control. |
| HPLC-UV | ~µg/mL | Good for routine quantitative analysis, relatively low cost. | Quantification of known carbamates in simple matrices. |
| HPLC-FLD | ng/mL to µg/mL | High sensitivity and selectivity for certain carbamates after derivatization. | Trace analysis of specific carbamates in environmental and food samples. |
| GC-MS | pg to ng range | High sensitivity and selectivity, provides structural information. | Analysis of volatile carbamates in complex matrices. |
| LC-MS/MS | pg to fg range | Very high sensitivity and selectivity, applicable to a wide range of carbamates without derivatization. | Gold standard for trace-level quantification of carbamates in complex matrices like food and biological samples.[5] |
Conclusion
FTIR spectroscopy is an indispensable tool for the initial characterization of carbamate functional groups, offering a quick and straightforward method to obtain structural information. Its non-destructive nature and ease of use make it ideal for routine analysis and quality control. However, for comprehensive structural elucidation and trace-level quantification, complementary techniques such as NMR and mass spectrometry are often necessary. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to meet their specific research goals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boc vs. Fmoc Protection for Hydroxypropylamine
For researchers, scientists, and drug development professionals working with bifunctional molecules like hydroxypropylamine, the choice of a suitable amine protecting group is a critical decision that dictates the synthetic strategy and ultimately influences the yield and purity of the final product. The two most widely employed protecting groups for amines are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an objective, data-driven comparison of their performance in the context of hydroxypropylamine protection, supported by detailed experimental protocols.
The fundamental difference between these two protecting groups lies in their lability under different chemical conditions. The Boc group is characteristically acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). In contrast, the Fmoc group is base-labile and is commonly cleaved using a secondary amine, such as piperidine. This orthogonality is the cornerstone of their application in complex multi-step syntheses, allowing for the selective deprotection of one group without affecting the other.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for the protection and deprotection of hydroxypropylamine and analogous amino alcohols with Boc and Fmoc groups.
Table 1: Protection of Hydroxypropylamine/Analogous Amino Alcohols
| Parameter | Boc Protection | Fmoc Protection |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) |
| Typical Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Water/Dioxane | Dioxane/Water, Acetonitrile |
| Base | Triethylamine (TEA), Sodium bicarbonate, Sodium hydroxide | Sodium bicarbonate, Pyridine |
| Reaction Time | 1-12 hours | 1-16 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reported Yield | ~100% for 3-amino-1-propanol[1] | Good to excellent yields reported for amino alcohols[2] |
| Selectivity | High N-selectivity over O-protection at RT or below without a strong base[3] | High N-selectivity generally observed |
Table 2: Deprotection of Boc/Fmoc-Protected Hydroxypropylamine/Analogous Amino Alcohols
| Parameter | Boc Deprotection | Fmoc Deprotection |
| Reagent | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane/methanol | 20-50% Piperidine in Dimethylformamide (DMF) |
| Typical Solvent | Dichloromethane (DCM), Dioxane, Methanol | Dimethylformamide (DMF) |
| Reaction Time | 30 minutes to 4 hours[4] | ~10-20 minutes[5] |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Byproducts | Isobutylene, CO₂, tert-butyl cation (potential for side reactions)[6] | Dibenzofulvene-piperidine adduct, CO₂ |
| Purity of Product | Generally high, but potential for tert-butylation side products | Generally high, potential for base-induced side reactions |
Chemical Structures and Reaction Pathways
References
Orthogonal Deprotection Strategies: A Comparative Guide to Boc and Cbz Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic use of protecting groups is fundamental to success. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonality, is a cornerstone of modern synthetic chemistry. This guide provides an objective, data-driven comparison of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z), focusing on their orthogonal deprotection strategies.
The primary distinction between the Boc and Cbz groups lies in their cleavage conditions. The Boc group is labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][2] This fundamental difference in their deprotection mechanisms allows for the selective removal of one in the presence of the other, a critical feature in the synthesis of complex molecules like peptides and pharmaceuticals.[3][4]
Comparative Performance Data
The following tables summarize the typical conditions and efficiencies for the selective deprotection of Boc and Cbz groups in the presence of each other. While yields are substrate-dependent, these values provide a comparative benchmark for common scenarios.
Table 1: Selective Deprotection of Boc in the Presence of Cbz
| Deprotection Reagent | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | >95% | Standard, highly effective method. Potential for side reactions with sensitive residues.[2] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane, Diethyl Ether, or Ethyl Acetate | 0 to RT | 0.5 - 4 h | >90% | Another common and effective method. |
| Iron(III) Chloride (FeCl₃) (catalytic) | Dichloromethane (DCM) | RT | 1 - 5 h | 90-99% | A milder, catalytic alternative to strong acids.[5] |
Table 2: Selective Deprotection of Cbz in the Presence of Boc
| Deprotection Reagent | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Notes |
| H₂ (1 atm), 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | RT | 1 - 16 h | >95% | The most common and generally clean method. Incompatible with reducible functional groups.[2] |
| Ammonium Formate, 10% Pd/C | Methanol or Ethanol | RT to reflux | 1 - 6 h | >90% | A common method for transfer hydrogenolysis. |
| Nickel Boride (in situ from NiCl₂·6H₂O and NaBH₄) | Methanol | RT | 0.5 - 2 h | ~90% | An alternative to palladium-based methods; Boc group is stable under these conditions.[6] |
Deprotection Mechanisms and Orthogonality
The distinct deprotection pathways for Boc and Cbz groups are the foundation of their orthogonality.
References
The Superiority of the Boc Protecting Group in Modern Organic Synthesis: A Comparative Guide
In the landscape of organic synthesis, particularly in the intricate and demanding fields of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that profoundly influences reaction efficiency, yield, and overall success. Among the carbamate family of protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a dominant tool, frequently favored over other carbamates such as Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). This guide provides an objective, data-driven comparison of the Boc protecting group against its carbamate counterparts, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.
The primary advantages of the Boc group lie in its unique cleavage conditions, remarkable stability under a broad range of synthetic transformations, and its role in enhancing the solubility of protected intermediates. This guide will delve into these advantages, supported by quantitative data and detailed experimental protocols.
At a Glance: A Comparative Overview of Carbamate Protecting Groups
The fundamental distinction between the Boc, Cbz, Fmoc, and Alloc protecting groups lies in their deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules.[1][2]
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[3] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][4] | Base (e.g., Piperidine in DMF)[2] | Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[5] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[2] | Stable to acid and base.[4] | Stable to acid and catalytic hydrogenation.[2] | Stable to acid and base.[6] |
| Key Advantage | Orthogonal to Cbz, Fmoc, and Alloc; enhances solubility of protected peptides.[7] | Orthogonal to Boc and Fmoc; stable protecting group. | Orthogonal to Boc and Cbz; allows for UV monitoring of deprotection.[3] | Orthogonal to Boc, Cbz, and Fmoc; mild deprotection conditions.[5] |
| Primary Disadvantage | Harsh acidic conditions for deprotection can be detrimental to sensitive substrates.[2] | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[2] | The liberated dibenzofulvene can form adducts, requiring scavengers.[2] | Requires a transition metal catalyst for removal.[2] |
Quantitative Comparison of Deprotection Conditions
The efficiency and orthogonality of a protecting group strategy are best understood through quantitative data. The following table summarizes typical deprotection conditions, reaction times, and yields for the four carbamate protecting groups.
| Protecting Group | Reagent | Solvent | Temperature | Time | Typical Yield |
| Boc | 20-50% TFA[3] | DCM | Room Temp. | 1-4 h[3] | >95% |
| Cbz | H₂ (1 atm), 10% Pd/C[1][8] | MeOH or EtOH | Room Temp. | 1-4 h[1] | >95% |
| Fmoc | 20% Piperidine[2] | DMF | Room Temp. | 10-20 min[2] | >98% |
| Alloc | Pd(PPh₃)₄, PhSiH₃[5] | DCM | 0 °C to Room Temp. | 1 h[5] | >90% |
Orthogonality in Practice: A Stability Matrix
A key advantage of the Boc protecting group is its stability under the deprotection conditions required for other carbamates, enabling complex, multi-step syntheses.[9][10]
| Deprotection Condition for: | Stability of Boc | Stability of Cbz | Stability of Fmoc | Stability of Alloc |
| Boc (Strong Acid, e.g., TFA) | Cleaved | Generally stable to mild acid, but can be cleaved by strong acids like HBr.[10] | Stable.[10] | Stable.[6] |
| Cbz (Catalytic Hydrogenolysis) | Stable.[10] | Cleaved | Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[10] | Cleaved |
| Fmoc (Base, e.g., Piperidine) | Generally stable, though some studies report potential cleavage under prolonged basic conditions.[10] | Stable.[10] | Cleaved | Stable.[6] |
| Alloc (Pd(0) Catalysis) | Stable | Stable | Stable | Cleaved |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. The following sections provide standardized procedures for the protection and deprotection of a primary amine with Boc, Cbz, Fmoc, and Alloc groups.
Boc Protecting Group
Protection of a Primary Amine: [11][12]
-
Materials: Primary amine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq), Sodium hydroxide (1.5 eq), 1,4-Dioxane, Water, Ethyl acetate, 1M Hydrochloric acid, Brine.
-
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide and stir until the amine is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection of a Boc-Protected Amine: [3][13]
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM (0.1-0.5 M).
-
Cool the solution to 0 °C.
-
Add TFA dropwise (20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.
-
Cbz Protecting Group
Protection of a Primary Amine (Schotten-Baumann conditions): [1][14]
-
Materials: Primary amine (1.0 eq), Benzyl chloroformate (Cbz-Cl) (1.1 eq), Sodium carbonate (2.5 eq), Water, Diethyl ether, 1M Hydrochloric acid.
-
Procedure:
-
Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling.
-
Add benzyl chloroformate dropwise, maintaining a temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether.
-
Cool the aqueous layer and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Deprotection of a Cbz-Protected Amine (Catalytic Hydrogenolysis): [1][8]
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Fmoc Protecting Group
Protection of a Primary Amine: [7]
-
Materials: Primary amine (1.0 eq), Fmoc-Cl (1.05 eq), Sodium bicarbonate (2.0 eq), Dioxane, Water, Diethyl ether, 1M Hydrochloric acid.
-
Procedure:
-
Dissolve the amino acid in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-Cl in dioxane dropwise at 0 °C.
-
Stir the mixture at room temperature overnight.
-
Dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl.
-
Extract the precipitated Fmoc-amino acid with ethyl acetate, dry, and concentrate.
-
Deprotection of an Fmoc-Protected Amine: [2]
-
Materials: Fmoc-protected amine (on solid support), 20% Piperidine in DMF.
-
Procedure (for Solid-Phase Peptide Synthesis):
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes and drain.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
Alloc Protecting Group
Protection of a Primary Amine: [5]
-
Materials: Primary amine (1.0 eq), Allyl chloroformate (3.0 eq), Sodium bicarbonate (6.0 eq), THF, Water, Ethyl acetate, Brine.
-
Procedure:
-
Prepare a mixture of the amine and sodium bicarbonate in THF and water.
-
Add allyl chloroformate and stir at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Deprotection of an Alloc-Protected Amine: [5]
-
Materials: Alloc-protected amine (1.0 eq), Pd(PPh₃)₄ (10 mol%), Phenylsilane (PhSiH₃) (7.0 eq), DCM.
-
Procedure:
-
Dissolve the Alloc-protected amine in DCM at 0 °C under an inert atmosphere.
-
Add phenylsilane followed by Pd(PPh₃)₄.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate under reduced pressure and purify by column chromatography.
-
Visualizing the Synthetic Strategy
The selection of a protecting group is a critical decision in the design of a synthetic route. The following diagrams illustrate the protection and deprotection mechanisms and a decision-making workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Analytical methods for determining purity of N-Boc-1-amino-2-propanol
For researchers, scientists, and professionals in drug development, ensuring the chemical and chiral purity of starting materials like N-Boc-1-amino-2-propanol is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides a comparative overview of key analytical methods for determining the purity of N-Boc-1-amino-2-propanol, complete with experimental protocols and performance data.
Comparison of Analytical Methods
Three principal methods are widely employed for the determination of the purity of N-Boc-1-amino-2-propanol: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of each analytical method, providing a basis for selecting the most appropriate technique for a specific application.
| Feature | Chiral HPLC | GC-MS | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, derivatized compounds followed by mass analysis. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Primary Use | Chiral Purity, Chemical Purity | Chemical Purity, Impurity Identification | Structural Confirmation, Quantitative Analysis (qNMR) |
| Limit of Detection (LOD) | High (can be ≤0.05%)[1][2] | Very High (pg to fg range) | Moderate (µg to mg range) |
| Limit of Quantitation (LOQ) | High (can be ≤0.05%)[1][2] | High (ng to pg range)[1] | Can be below 1% with internal standards[1] |
| Precision (RSD) | < 2% | < 5% | < 1% (qNMR) |
| Accuracy | High (98-102%) | High (95-105%) | Very High (>99%) |
| Sample Preparation | Simple dissolution | Derivatization required | Simple dissolution |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-15 minutes |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules like N-Boc-1-amino-2-propanol.
Experimental Protocol:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar amylose-based chiral stationary phase).[3]
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25 °C.[3]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of N-Boc-1-amino-2-propanol in 1 mL of the mobile phase.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a non-volatile compound like N-Boc-1-amino-2-propanol, derivatization is necessary to increase its volatility.
Experimental Protocol:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Dry a 1 mg sample of N-Boc-1-amino-2-propanol under vacuum.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
A Researcher's Guide to Amine Protection: Comparative Stability of Boc, Cbz, and Fmoc Protecting Groups
In the landscape of organic synthesis, particularly in the realms of peptide synthesis and complex molecule construction, the strategic use of amine protecting groups is a critical determinant of success. The ability to selectively shield the reactivity of an amine and subsequently remove the protecting group under specific, mild conditions is paramount. This guide offers an objective, data-driven comparison of three of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document outlines the fundamental chemical properties, deprotection mechanisms, and relative stabilities of these crucial tools in the chemist's arsenal. By presenting quantitative and qualitative data in clearly structured tables, providing detailed experimental protocols, and illustrating key processes with diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic strategies.
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2]
-
Boc (tert-Butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved with strong acids like trifluoroacetic acid (TFA).[1][3]
-
Cbz (Carboxybenzyl): The Cbz group is characteristically removed by catalytic hydrogenolysis.[4][]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is cleaved under basic conditions, most commonly using a solution of piperidine in an organic solvent.[1][6]
This inherent orthogonality is a cornerstone of modern synthetic chemistry, enabling the methodical and efficient construction of complex molecules with multiple functional groups.[1]
Comparative Data: Stability Under Various Conditions
The choice of a protecting group is often dictated by the stability of other functional groups within the molecule and the planned subsequent reaction conditions. The following tables summarize the stability of Boc, Cbz, and Fmoc protecting groups in the presence of various reagents. While direct, side-by-side quantitative kinetic data under identical conditions is limited in the literature, this compilation provides a qualitative and semi-quantitative comparison based on established chemical principles and reported experimental observations.
Table 1: Stability of Protecting Groups Under Orthogonal Deprotection Conditions
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups |
| Boc | Strong Acid (e.g., TFA in DCM) | Cbz: Generally Stable (can be cleaved by very strong acids like HBr/AcOH) Fmoc: Stable |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Boc: Stable Fmoc: Can be cleaved under some hydrogenolysis conditions (quasi-orthogonal) |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | Boc: Stable Cbz: Stable |
Table 2: General Stability Towards Various Reagents and Conditions
| Protecting Group | Stable Towards | Labile Towards |
| Boc | Bases, Catalytic Hydrogenolysis, Nucleophiles | Strong Acids (e.g., TFA, HCl), some Lewis Acids |
| Cbz | Mild Acids, Bases | Catalytic Hydrogenolysis, Strong Acids (e.g., HBr) |
| Fmoc | Acids (e.g., TFA), mild reducing agents | Bases (e.g., piperidine, DBU), Catalytic Hydrogenolysis (to some extent) |
Deprotection Mechanisms and Experimental Workflows
The distinct cleavage pathways of Boc, Cbz, and Fmoc are fundamental to their orthogonal nature. Understanding these mechanisms is crucial for optimizing reaction conditions and anticipating potential side reactions.
A generalized experimental workflow for the deprotection of these groups in a laboratory setting is depicted below.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. The following sections provide generalized procedures for the cleavage of Boc, Cbz, and Fmoc groups. It is important to note that optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate.
Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for the removal of a Boc group from an amine in solution.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.[4]
-
Addition of TFA: Cool the solution to 0°C in an ice bath. Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[4]
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of a Cbz group using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.[7]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[7]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This is often repeated three times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a positive pressure of hydrogen using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[8]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Deprotection using Piperidine
This protocol is a general procedure for the cleavage of an Fmoc group in solution.
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Fmoc-protected amine in DMF.
-
Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine to remove DMF and piperidine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the deprotected amine.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the design and execution of a synthetic strategy. The acid lability of Boc, the susceptibility of Cbz to hydrogenolysis, and the base lability of Fmoc provide a powerful and largely orthogonal toolkit for chemists. By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates. This guide provides the foundational knowledge and practical protocols to aid in the strategic selection and application of these indispensable tools in organic synthesis.
References
A Comparative Guide to HPLC Methods for Analyzing N-Boc-1-amino-2-propanol Reactions
For researchers, scientists, and drug development professionals, monitoring the progress of chemical reactions and ensuring the purity of products is paramount. In syntheses involving N-Boc-1-amino-2-propanol, a key chiral building block, High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool. This guide provides a comparative overview of HPLC methods for the achiral and chiral analysis of N-Boc-1-amino-2-propanol, offering detailed experimental protocols and expected performance data to assist in method selection and implementation.
Comparison of Analytical Strategies
Two primary HPLC approaches are utilized for the analysis of N-Boc-1-amino-2-propanol and its reactions:
-
Reverse-Phase (RP) HPLC: This is the workhorse method for monitoring reaction progress (e.g., Boc-protection or deprotection) and assessing the purity of the final product. Separation is based on the polarity of the analytes.
-
Chiral HPLC: This specialized technique is essential for determining the enantiomeric purity of N-Boc-1-amino-2-propanol. This is critical as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties.
The choice of method depends on the analytical goal. RP-HPLC is used for routine purity checks and reaction monitoring, while chiral HPLC is required for stereochemical quality control.
Data Presentation: Performance Comparison
The following tables summarize typical HPLC conditions and expected performance for the analysis of N-Boc-1-amino-2-propanol and its related compounds.
Table 1: Reverse-Phase HPLC for Reaction Monitoring and Purity Analysis
| Parameter | Method 1: General Purity & Reaction Monitoring | Method 2: Analysis of Deprotected 1-Amino-2-propanol |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[1] | Newcrom R1 (or other polar-compatible RP column)[2][3] |
| Mobile Phase | A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA[1] | Acetonitrile, Water, and Phosphoric Acid[2][3] |
| Elution Mode | Gradient (e.g., 5% to 95% B over 20 min)[1] | Isocratic |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Detection | UV at 210 nm (for the carbamate bond)[1] | UV (low wavelength) or ELSD/CAD (if no chromophore) |
| Expected Retention | N-Boc-1-amino-2-propanol (less polar) will have a longer retention time than the deprotected 1-amino-2-propanol (more polar).[4] | Optimized for retention of the highly polar 1-amino-2-propanol. |
| Application | Monitoring Boc protection/deprotection reactions, assessing purity of the Boc-protected product. | Quantifying the free 1-amino-2-propanol starting material or deprotection product. |
Table 2: Chiral HPLC for Enantiomeric Purity Analysis
| Parameter | Method 3: Direct Chiral Separation | Method 4: Indirect Chiral Separation (via Derivatization) |
| Principle | Enantiomers are separated on a Chiral Stationary Phase (CSP).[5] | Enantiomers are derivatized to form diastereomers, which are then separated on a standard achiral column.[5] |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA)[6] or Macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC® T)[7] | Standard C18 Reverse-Phase Column. |
| Mobile Phase | Typically Normal Phase (e.g., n-Hexane / 2-Propanol)[6] or Reverse Phase for specific CSPs. | Standard Reverse-Phase (e.g., Water / Acetonitrile gradient). |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (if derivatized) or Refractive Index (RI) / ELSD / CAD. | UV (if a chromophoric derivatizing agent is used). |
| Sample Prep | Simple dilution in mobile phase. | Chemical derivatization step required before injection. |
| Advantages | Simpler workflow, direct analysis. | Uses standard HPLC columns, can enhance detection sensitivity. |
| Disadvantages | Requires specialized, expensive chiral columns. | Additional sample preparation step, potential for side reactions. |
Experimental Protocols
Below are detailed methodologies for the HPLC methods described above. These protocols serve as a starting point and may require optimization for specific instruments and reaction mixtures.
Protocol 1: Reverse-Phase HPLC for Monitoring Boc-Protection/Deprotection
Objective: To monitor the conversion of 1-amino-2-propanol to N-Boc-1-amino-2-propanol (or vice-versa) and assess product purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).[1]
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA). Filter through a 0.45 µm syringe filter before injection.
-
Expected Outcome: The peak for 1-amino-2-propanol will elute early, while the more non-polar N-Boc-1-amino-2-propanol will have a significantly longer retention time.[4] Reaction progress can be monitored by the decrease in the starting material peak area and the increase in the product peak area.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of N-Boc-1-amino-2-propanol.
-
Instrumentation: A standard HPLC system with a UV or suitable detector.
-
Column: Chiralpak® IA (amylose-based CSP), 4.6 x 250 mm, 5 µm.[6]
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v). The ratio may need optimization to achieve baseline separation.
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection: UV at 210-220 nm. If sensitivity is low, a derivatization with a UV-active tag might be necessary, or an alternative detector like a Refractive Index (RI) detector can be used.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the N-Boc-1-amino-2-propanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter if necessary.
-
Expected Outcome: The two enantiomers of N-Boc-1-amino-2-propanol will be resolved into two separate peaks. The enantiomeric excess can be calculated from the relative peak areas.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the described HPLC analyses.
Caption: Comparative workflows for achiral and chiral HPLC analysis.
Caption: General experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Amino-2-propanol | SIELC Technologies [sielc.com]
- 3. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Tert-butyl N-(2-hydroxypropyl)carbamate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical reagents like tert-butyl N-(2-hydroxypropyl)carbamate is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, addressing immediate safety protocols and logistical considerations.
Immediate Safety and Hazard Information
Two separate Safety Data Sheets (SDS) present conflicting hazard classifications for tert-butyl N-(2-hydroxypropyl)carbamate. To ensure the highest degree of safety, it is prudent to adhere to the more stringent hazard warnings. According to one SDS, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Another source, however, classifies it as a non-hazardous substance.[2] Given this discrepancy, treating the compound as hazardous is the recommended course of action.
Immediate first aid measures in case of exposure include:
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
Skin Contact: Wash with plenty of soap and water.[1]
-
Ingestion: Rinse the mouth.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
In all cases of significant exposure or if symptoms persist, seek medical advice.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [1] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | [1] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | [1] | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | [1] | |
| Not a hazardous substance or mixture | None | None | None | [2] |
Experimental Protocols: Spill Cleanup and Disposal
Spill Cleanup Protocol
In the event of a spill of tert-butyl N-(2-hydroxypropyl)carbamate, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear Appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled compound.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, properly labeled, and sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Step-by-Step Disposal Protocol
The primary method for the disposal of tert-butyl N-(2-hydroxypropyl)carbamate is through a licensed and approved hazardous waste disposal facility.
-
Waste Collection:
-
Collect waste tert-butyl N-(2-hydroxypropyl)carbamate in a designated, chemically compatible, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "tert-butyl N-(2-hydroxypropyl)carbamate".
-
-
Segregation of Waste:
-
Do not mix tert-butyl N-(2-hydroxypropyl)carbamate waste with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill cleanup, must also be collected and disposed of as hazardous waste in the same container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for waste manifest and record-keeping. The disposal of contents and container must be in accordance with local regulations.[1]
-
Disposal Workflow
Caption: Decision workflow for the disposal of tert-butyl N-(2-hydroxypropyl)carbamate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
